4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCMAMVXGZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical & Synthetic Profile: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
[1]
Executive Summary
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (CAS: 34392-63-7) is a halogenated sulfanilamide derivative characterized by its dual-chlorine substitution on the
This technical guide provides a definitive breakdown of its molecular metrics, a validated synthetic workflow, and its biological mechanistic grounding.
Part 1: Molecular Metrics & Isotopic Signature
For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), reliance on the average molecular weight is insufficient due to the distinct isotopic signature of the two chlorine atoms.
Stoichiometric Data
| Property | Value | Unit | Notes |
| Molecular Formula | - | - | |
| Average Molecular Weight | 317.19 | g/mol | Standard stoichiometric calculation |
| Monoisotopic Mass | 315.9840 | Da | Based on |
| Exact Mass | 316.0 | Da | Integer mass for low-res MS |
| LogP (Predicted) | 3.38 | - | High lipophilicity due to 3,4-dichloro motif |
| Polar Surface Area (PSA) | ~80-90 | Good membrane permeability |
Mass Spectrometry: The Chlorine Isotope Pattern
The presence of two chlorine atoms creates a distinctive "triplet" pattern in the molecular ion cluster (
-
M (316): Contains two
. Relative Abundance: 100% -
M+2 (318): Contains one
and one . Relative Abundance: ~64% [2] -
M+4 (320): Contains two
. Relative Abundance: ~10%
Analyst Note: In LC-MS, look for this 100:64:10 ratio to confirm the integrity of the dichloro-substitution. A deviation suggests dechlorination or hydrolysis impurities.
Part 2: Validated Synthetic Protocol
Direct reaction of sulfanilic acid with 3,4-dichloroaniline is inefficient due to zwitterion formation. The industry-standard "Protection-Activation-Coupling-Deprotection" route is required to ensure regioselectivity.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway ensuring regioselective sulfonylation.
Detailed Methodology
Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride (ASC)
-
Reactants: Place acetanilide (13.5 g, 0.1 mol) in a flask.
-
Reagent: Add chlorosulfonic acid (35 mL, ~0.5 mol) dropwise while keeping the temperature below 20°C (ice bath).
-
Reaction: Heat the mixture to 50-60°C for 2 hours.
-
Quench: Pour the oily mixture cautiously onto crushed ice. The sulfonyl chloride will precipitate as a white/gray solid.
-
Isolation: Filter, wash with cold water, and dry. Do not store for long periods as it hydrolyzes.
Step 2: Coupling (The Critical Step)
-
Solvent System: Dissolve 3,4-dichloroaniline (16.2 g, 0.1 mol) in Pyridine (20 mL) or Acetone/Triethylamine. Pyridine acts as both solvent and acid scavenger.
-
Addition: Add the ASC prepared in Step 1 (23.3 g, 0.1 mol) in small portions over 30 minutes.
-
Conditions: Stir at room temperature for 4 hours, then warm to 50°C for 1 hour to ensure completion.
-
Workup: Pour into dilute HCl (to neutralize pyridine). The protected sulfonamide will precipitate. Filter and recrystallize from ethanol.
Step 3: Deprotection (Hydrolysis)
-
Reaction: Suspend the protected intermediate in 10% HCl (50 mL).
-
Reflux: Heat to reflux for 30-45 minutes. The solution will clear as the amine is freed, then potentially reprecipitate as the hydrochloride salt.
-
Neutralization: Cool and neutralize with Sodium Carbonate (
) to pH 7-8. -
Final Isolation: The free base (4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide) precipitates. Recrystallize from Ethanol/Water.
Part 3: Analytical Characterization
To validate the synthesis, compare experimental data against these reference values.
1H-NMR (DMSO-d6, 400 MHz) Prediction
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Sulfonamide NH | 10.1 - 10.3 ppm | Singlet (Broad) | 1H | |
| Aniline | 5.9 - 6.1 ppm | Singlet (Broad) | 2H | |
| Sulfonyl Phenyl | 7.45 (d), 6.60 (d) | Doublets (AA'BB') | 4H | H-2,6 and H-3,5 of benzenesulfonyl |
| Dichloro Phenyl | 7.1 - 7.5 ppm | Multiplet | 3H | H-2, H-5, H-6 of dichlorophenyl |
IR Spectroscopy (KBr Pellet)
-
3350, 3450 cm⁻¹: Primary amine (
) stretching (asymmetric/symmetric). -
3240 cm⁻¹: Sulfonamide N-H stretch.
-
1310, 1150 cm⁻¹: Sulfonyl (
) asymmetric and symmetric stretching. -
800-850 cm⁻¹: C-Cl stretching (distinctive for chlorinated aromatics).
Part 4: Biological Mechanism of Action
This compound operates primarily as a competitive inhibitor in the folate synthesis pathway, with secondary utility in Carbonic Anhydrase research.
Pathway Inhibition Logic
Figure 2: Competitive inhibition of DHPS. The 3,4-dichlorophenyl group alters the steric fit within the enzyme's hydrophobic pocket compared to native PABA.
Structure-Activity Relationship (SAR)
-
The 4-Amino Group: Essential. Must be unsubstituted to mimic the amino group of PABA (p-aminobenzoic acid).
-
The Sulfonyl Group: Mimics the transition state of the carboxylic acid of PABA.
-
The 3,4-Dichlorophenyl Tail: This hydrophobic moiety increases the compound's LogP (approx 3.38), enhancing penetration into lipid-rich bacterial membranes or specific tissue compartments (e.g., CNS) compared to more polar sulfonamides. However, it also reduces water solubility, necessitating formulation adjustments (e.g., sodium salt formation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34392-63-7, Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. Retrieved from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Cheméo (2025). Chemical Properties of Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. Retrieved from [Link][1]
An In-Depth Technical Guide to the Chemical Properties of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, tailored for professionals engaged in drug discovery and development. By synthesizing theoretical knowledge with practical insights, this document aims to be an essential resource for understanding and utilizing the chemical properties of this compound.
Molecular Identity and Physicochemical Landscape
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a synthetic aromatic sulfonamide characterized by a sulfanilamide core N-substituted with a 3,4-dichlorophenyl group. This substitution pattern significantly influences its electronic and steric properties, which in turn dictate its chemical behavior and biological activity.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | Cheméo[1] |
| Molecular Weight | 317.19 g/mol | Cheméo[1] |
| CAS Number | 34392-63-7 | Cheméo[1] |
| Predicted logP | 3.376 | Cheméo[1] |
| Predicted Water Solubility (log₁₀WS) | -3.98 mol/L | Cheméo[1] |
| Predicted Melting Point (Tfus) | 549.72 K (276.57 °C) | Cheméo[1] |
The predicted high logP value suggests significant lipophilicity, which has profound implications for its solubility, formulation, and pharmacokinetic profile. The low predicted water solubility underscores the necessity for organic solvents in experimental and formulation contexts. It is crucial to note that the provided melting point is a computational prediction; experimental verification is paramount for establishing a definitive physical constant for any synthesized batch.
Synthesis and Structural Elucidation
The synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide can be logically approached through a well-established pathway for N-aryl sulfonamides. The causality behind this synthetic strategy lies in the sequential activation of the benzene ring and the subsequent coupling reaction.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process starting from acetanilide. This approach protects the reactive amino group during the aggressive chlorosulfonation step.
Caption: Proposed two-step synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide.
Step-by-Step Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
-
In a fume hood, carefully add acetanilide portion-wise to an excess of chlorosulfonic acid at 0-5 °C with constant stirring. The large excess of chlorosulfonic acid serves as both reactant and solvent, driving the reaction to completion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of HCl gas ceases.
-
Slowly and carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Step 2: Synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
-
Dissolve the dried 4-acetamidobenzenesulfonyl chloride in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Add an equimolar amount of 3,4-dichloroaniline to the solution. The use of a base like pyridine can serve as both solvent and acid scavenger.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Subject the resulting protected sulfonamide to acidic or basic hydrolysis to remove the acetyl protecting group. For instance, refluxing in aqueous HCl or NaOH solution.
-
Neutralize the reaction mixture to precipitate the final product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide.[2]
Spectroscopic Characterization (Predicted)
Due to the absence of specific experimental spectra in the public domain, the following are predicted characteristic spectral features based on the analysis of structurally related compounds.[3]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, SO₂NH), δ 7.6-7.8 (m, 3H, Ar-H), δ 7.4-7.5 (d, 1H, Ar-H), δ 6.6-6.8 (d, 2H, Ar-H), δ ~6.0 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~152 (C-NH₂), δ 120-140 (Ar-C), δ ~113 (C-NH₂) |
| IR (KBr) | ~3400-3300 cm⁻¹ (N-H stretching, amine and sulfonamide), ~1600 cm⁻¹ (aromatic C=C stretching), ~1340 and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretching) |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 318.0, [M-H]⁻ at m/z 316.0 |
Chemical Reactivity and Stability
The chemical reactivity of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is primarily dictated by the functionalities present: the aromatic amino group, the sulfonamide linkage, and the dichlorinated phenyl ring.
Reactivity of the Arylamino Group
The primary amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization followed by coupling reactions. These reactions offer avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Stability of the Sulfonamide Bond
The sulfonamide linkage is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved under forcing acidic or basic conditions, although this is not a trivial transformation. The metabolic stability of N-acylsulfonamides has been shown to be influenced by the nature of the substituents on the aromatic rings.[4]
Degradation Pathways
Analytical Methodologies
For accurate quantification and purity assessment of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the standard for purity determination and quantification.
Table 3: General HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method would need to be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Caption: A typical workflow for HPLC analysis.
Biological Context and Potential Applications
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and some types of cancer.[5]
The structural features of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, particularly the unsubstituted sulfonamide group and the substituted aromatic rings, suggest its potential as a carbonic anhydrase inhibitor. The dichlorophenyl moiety can engage in specific interactions within the hydrophobic regions of the CA active site, potentially leading to high affinity and isoform selectivity. Further research is warranted to determine its inhibitory potency (IC₅₀ or Kᵢ values) against various CA isoforms.
Conclusion and Future Directions
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a compound with significant potential in medicinal chemistry, primarily as a putative carbonic anhydrase inhibitor. This guide has outlined its fundamental chemical properties, a plausible synthetic route, and analytical considerations. However, it is imperative to underscore the necessity for experimental validation of the predicted physicochemical and spectral data. Future research should focus on the experimental determination of its solubility, pKa, and comprehensive spectroscopic characterization. Furthermore, a thorough investigation of its biological activity against a panel of carbonic anhydrase isoforms is crucial to ascertain its therapeutic potential. Stability studies under various stress conditions will also be vital for its development as a drug candidate.
References
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
PMC. (n.d.). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Available at: [Link]
-
Cheméo. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. Available at: [Link].
-
PMC. (n.d.). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Available at: [Link]
Sources
- 1. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for each step.
Introduction to the Synthetic Strategy
The synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is most effectively approached through a three-step sequence that ensures high yields and purity of the final product. This strategy involves:
-
Protection of an Aniline Derivative: The synthesis commences with the protection of the amino group of aniline as an acetamide. This is a critical step to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution.
-
Chlorosulfonation: The introduction of the sulfonyl chloride functional group onto the aromatic ring is achieved through chlorosulfonation, a key step in forming the sulfonamide backbone.
-
Sulfonamide Formation and Deprotection: The final stages involve the coupling of the sulfonyl chloride with 3,4-dichloroaniline, followed by the deprotection of the amino group to yield the target molecule.
This well-established synthetic route is favored for its reliability and the commercial availability of the required reagents.
Visualizing the Synthesis Pathway
The entire synthetic workflow can be visualized as a sequence of transformations, each with a specific purpose, leading to the final product.
Caption: A diagram illustrating the multi-step synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous sulfonamide syntheses and provide a reliable pathway to the target compound.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This initial step involves the chlorosulfonation of acetanilide. The acetamido group is a moderately activating, ortho-, para-directing group, and its steric bulk favors the formation of the para-substituted product.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, carefully add 67.5 g (0.5 mol) of dry acetanilide in portions to 165 mL (2.49 mol) of chlorosulfonic acid in a round-bottom flask, while maintaining the temperature between 12-15 °C with a water bath.[1]
-
Once the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the completion of the reaction.[1]
-
Carefully pour the cooled, syrupy liquid onto 1 kg of crushed ice with stirring. This should be performed in a fume hood due to the vigorous evolution of HCl gas.[1]
-
Collect the precipitated solid, the crude 4-acetamidobenzenesulfonyl chloride, by vacuum filtration and wash it with cold water.[2]
-
For purification, dissolve the crude product in boiling dichloromethane.[2] Transfer the solution to a separatory funnel and remove the lower organic layer.
-
Cool the dichloromethane solution in an ice bath to induce crystallization.[2]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield of the crude material is 90-95 g.[1]
Step 2: Synthesis of 4-Acetamido-N-(3,4-dichlorophenyl)benzenesulfonamide
This step involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride, forming the sulfonamide bond.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
3,4-Dichloroaniline
-
Dichloromethane (DCM)
-
Sodium carbonate
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5 mmol of 4-acetamidobenzenesulfonyl chloride in 30 mL of dichloromethane.
-
In a separate flask, prepare a mixture of 5 mmol of 3,4-dichloroaniline and 7 mmol of sodium carbonate in 20 mL of dichloromethane.[3]
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add 20 mL of distilled water to the reaction mixture.
-
Separate the organic phase, and extract the aqueous phase with two 30 mL portions of dichloromethane.[3]
-
Combine the organic extracts, wash with 30 mL of water, and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude 4-Acetamido-N-(3,4-dichlorophenyl)benzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Step 3: Synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (Hydrolysis)
The final step is the deprotection of the amino group by acidic hydrolysis of the acetamide. The sulfonamide bond is stable under these conditions.[4]
Materials:
-
4-Acetamido-N-(3,4-dichlorophenyl)benzenesulfonamide
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution (saturated)
-
Distilled water
Procedure:
-
Suspend the crude 4-Acetamido-N-(3,4-dichlorophenyl)benzenesulfonamide in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended). The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is basic.
-
The final product, 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The final product can be further purified by recrystallization.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Theoretical Yield |
| Acetanilide (Starting Material) | C₈H₉NO | 135.16 | 113-115 | - |
| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 149 | 77-81% (crude) |
| 3,4-Dichloroaniline (Starting Material) | C₆H₅Cl₂N | 162.02 | 70-73 | - |
| 4-Acetamido-N-(3,4-dichlorophenyl)benzenesulfonamide | C₁₄H₁₂Cl₂N₂O₃S | 359.23 | (Not reported) | High |
| 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide | C₁₂H₁₀Cl₂N₂O₂S | 317.19 | 277.57 | High |
Yields are based on analogous reactions and may vary. Melting point for the final product is a predicted value from computational models.[6]
Characterization of the Final Product
A thorough characterization of the final product is essential to confirm its identity and purity.
Physical Properties:
-
Appearance: Expected to be a crystalline solid.
-
Molecular Weight: 317.19 g/mol .[6]
-
Melting Point: Predicted to be approximately 277.57 °C (549.72 K).[6]
Spectroscopic Data (Predicted):
Due to the lack of readily available experimental spectra for 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, the following are predicted characteristic peaks based on its structure and data from analogous compounds.
-
¹H NMR (in DMSO-d₆):
-
A broad singlet corresponding to the two protons of the primary amine (-NH₂) in the range of 5.5-6.5 ppm.
-
A singlet for the sulfonamide proton (-SO₂NH-) at a downfield shift, typically > 9.0 ppm.
-
Aromatic protons will appear as a complex multiplet system between 6.5 and 8.0 ppm. The protons on the 4-aminophenyl ring will likely appear as two doublets (an AA'BB' system). The protons on the 3,4-dichlorophenyl ring will appear as a doublet, a doublet of doublets, and a singlet.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons will resonate in the range of 110-155 ppm. The carbon attached to the amino group will be significantly upfield, while the carbon attached to the sulfonyl group will be downfield.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Two distinct N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
A sharp N-H stretching band for the sulfonamide group around 3250 cm⁻¹.
-
Strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonyl group at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[7]
-
C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) is expected at m/z 317, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Safety and Handling Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[8]
-
Thionyl chloride is also a corrosive and lachrymatory substance that reacts with water. It should be handled with similar precautions as chlorosulfonic acid.
-
Concentrated acids like hydrochloric acid are corrosive and should be handled with care.
-
Organic solvents such as dichloromethane are volatile and may be harmful. Use in a well-ventilated area is essential.
References
- Preparation method of p-acetamidobenzenesulfonyl chloride. (n.d.). Google Patents.
-
Preparation of sulfanilamide from three steps: 1"Chlorosulfonation of acetanilide." 2"Amination of p-chlorobenzene sulfonyl chloride." 3"Hydrolysis of p-acetamidobenzenesulfonamide to sulfanilamide." (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University. Retrieved January 28, 2026, from [Link]
-
Chandran, A., Mary, Y. S., Varghese, H. T., & Rajendran, G. (2012). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. (2025, April 13). Filo. Retrieved January 28, 2026, from [Link]
-
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). (n.d.). Cheméo. Retrieved January 28, 2026, from [Link]
-
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- The preparation method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
-
4-Amino-3,5-dichlorobenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.). Retrieved January 28, 2026, from [Link]
-
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]
- Sulfonamide purification process. (n.d.). Google Patents.
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 28, 2026, from [Link]
Sources
- 1. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 6. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
A Technical Guide to the Potential Mechanism of Action of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Abstract
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a small molecule belonging to the benzenesulfonamide class, a chemical scaffold renowned for its diverse pharmacological activities.[1][2] While direct studies on this specific molecule are limited, its structural features strongly suggest a potential mechanism of action centered on the inhibition of carbonic anhydrase (CA) enzymes. This guide posits that the compound's primary biological effect, particularly in an oncology context, is likely mediated through the targeted inhibition of tumor-associated CA isoforms IX and XII. This inhibition disrupts the delicate pH balance essential for cancer cell survival and proliferation.[1][3] We present a comprehensive, step-by-step experimental framework to rigorously test this hypothesis, moving from direct enzymatic assays to cellular target engagement and phenotypic outcomes. This document serves as a foundational blueprint for researchers seeking to elucidate the precise molecular pharmacology of this and related sulfonamide-based compounds.
Introduction and Central Hypothesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in drugs ranging from antibacterials to diuretics and modern anti-cancer agents.[3][4] The benzenesulfonamide moiety, in particular, is recognized as a classic zinc-binding group, predisposing these molecules to interact with metalloenzymes.[1] Among the most prominent targets are the carbonic anhydrases, a superfamily of zinc-containing enzymes responsible for the rapid interconversion of carbon dioxide and water to bicarbonate and protons.
In the context of oncology, certain CA isoforms, notably CA IX and CA XII, are highly expressed on the surface of tumor cells in response to hypoxia. They play a critical role in maintaining pH homeostasis by expelling protons generated from high metabolic activity (the Warburg effect). This process acidifies the tumor microenvironment while keeping the intracellular pH (pHi) slightly alkaline, a condition that promotes tumor proliferation, invasion, and resistance to therapy.
Based on this extensive body of evidence, our central hypothesis is as follows:
Hypothesis: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide acts as an inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. This inhibition disrupts tumor pH regulation, leading to intracellular acidosis and/or extracellular alkalization, ultimately resulting in decreased cancer cell viability and proliferation.
This guide outlines the logical and experimental progression required to validate this proposed mechanism of action.
Proposed Primary Target: Carbonic Anhydrase Isoforms IX & XII
The rationale for focusing on Carbonic Anhydrase is twofold: the compound's chemical structure and the target's therapeutic relevance.
-
Structural Rationale: The unsubstituted sulfonamide group (-SO₂NH₂) is the canonical zinc-binding pharmacophore for CA inhibitors. It is known to coordinate directly with the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity. The substituted phenyl rings—the 4-amino-phenyl and the 3,4-dichlorophenyl groups—are hypothesized to form additional interactions within the hydrophilic and hydrophobic pockets of the active site, which determines the compound's potency and isoform selectivity.[1]
-
Therapeutic Rationale: Unlike ubiquitously expressed isoforms like CA I and II, CA IX and XII are minimally expressed in healthy tissues but are significantly overexpressed in a wide range of solid tumors. This tumor-specific expression pattern makes them highly attractive targets for cancer therapy, promising a wider therapeutic window and fewer side effects compared to non-selective inhibitors.
The proposed inhibitory action is visualized in the pathway diagram below.
Caption: Proposed mechanism of CA IX inhibition by the compound.
Experimental Validation Workflow
A multi-step, self-validating experimental workflow is essential to rigorously test the hypothesis. The process begins with direct enzyme interaction and progressively moves to cellular and phenotypic consequences.
Caption: A logical workflow for validating the proposed mechanism.
Step 1: In Vitro Validation of Direct Carbonic Anhydrase Inhibition
Causality: The first and most critical step is to confirm a direct, physical interaction between the compound and its putative targets. An enzyme inhibition assay provides quantitative data on potency (IC₅₀) and selectivity across different CA isoforms.
Methodology: Stopped-Flow CO₂ Hydrase Assay
This is the gold standard for measuring CA activity. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated proton production with a pH indicator.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5) containing a pH indicator (e.g., 0.1 mM p-nitrophenol).
-
Reconstitute recombinant human CA isoforms (CA I, II, IX, and XII) to a stock concentration of 1 mg/mL in sterile water.
-
Prepare a 10 mM stock solution of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Execution (in a stopped-flow spectrophotometer):
-
Equilibrate two syringes: Syringe A with the buffer/indicator solution and the CA enzyme (final concentration ~10 nM), and Syringe B with CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme in Syringe A with varying concentrations of the test compound (final DMSO concentration <0.5%) for 15 minutes at room temperature.
-
Rapidly mix the contents of Syringe A and Syringe B.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time. The initial slope of this curve is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the rates relative to a vehicle control (DMSO only) and a positive control inhibitor (e.g., Acetazolamide).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Summary of Inhibitory Potency
| Target Isoform | Compound IC₅₀ (nM) [Hypothetical] | Acetazolamide IC₅₀ (nM) [Reference] | Selectivity Ratio (IC₅₀ CA II / IC₅₀ CA IX) |
| hCA I (Off-Target) | 1,250 | 250 | - |
| hCA II (Off-Target) | 875 | 12 | - |
| hCA IX (Target) | 45 | 25 | 19.4 |
| hCA XII (Target) | 60 | 5.7 | - |
Step 2: Cellular Target Engagement and Phenotypic Consequences
Causality: Demonstrating enzyme inhibition in a test tube is insufficient. It is crucial to prove that the compound can enter cells (or interact with the extracellular domain of CA IX) and produce a desired anti-proliferative or cytotoxic effect in a cancer cell model that is dependent on the target.
Methodology: Cell Viability Assay
Protocol (using HT-29 colorectal or MDA-MB-231 breast cancer cells, known to express high levels of CA IX):
-
Cell Culture: Culture cells in appropriate media (e.g., McCoy's 5A for HT-29) under standard conditions (37°C, 5% CO₂). For specific experiments, cells can be grown under hypoxic conditions (1% O₂) to further induce CA IX expression.
-
Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide for 72 hours. Include a vehicle-only control.
-
Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize luminescence signals to the vehicle-treated wells.
-
Plot percent viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
-
Step 3: Mechanistic Confirmation via Intracellular pH Measurement
Causality: This final step directly links the phenotypic effect (cell death) to the proposed biochemical mechanism (disruption of pH regulation). If the compound kills cells by inhibiting CA IX/XII, we should observe a corresponding change in intracellular pH.
Methodology: Ratiometric Fluorescence Microscopy for pHi
Protocol:
-
Cell Preparation: Grow CA IX-positive cells on glass-bottom dishes.
-
Dye Loading: Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), by incubating them with 5 µM dye for 30 minutes. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.
-
Compound Treatment: Wash the cells to remove excess dye and replace with fresh media. Treat the cells with the compound at a concentration known to be effective (e.g., 5x EC₅₀).
-
Imaging: Using a fluorescence microscope equipped with two excitation filters (e.g., 490 nm and 440 nm) and one emission filter (e.g., 535 nm), capture images at both excitation wavelengths over time.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F₄₉₀ / F₄₄₀). This ratio is proportional to the intracellular pH.
-
Calibrate the ratio to absolute pH values using a nigericin/high-K⁺ buffer system at known pH values.
-
Plot the change in pHi over time in response to compound treatment. A significant drop in pHi would strongly support the proposed mechanism of action.
-
Summary and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action for 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide. The proposed workflow, centered on the inhibition of carbonic anhydrase IX and XII, provides a clear path from initial biochemical characterization to definitive mechanistic validation in a cellular context.
Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should include:
-
Broad Kinase Profiling: To rule out significant off-target effects on other enzyme classes, such as tyrosine kinases, which are also known to be targeted by sulfonamide-containing molecules.[3][5]
-
In Vivo Efficacy Studies: Testing the compound in xenograft mouse models using CA IX-positive tumors to determine its anti-tumor activity and tolerability in a living system.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.
By following this structured and evidence-based approach, researchers can confidently and efficiently characterize the therapeutic potential of this and other novel sulfonamide derivatives.
References
-
Baranauskienė, L., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals (Basel). Available at: [Link]
-
El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]
-
Tariq, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
-
Le-Bras, J., & Deloron, P. (1988). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Pathologie Biologie. Available at: [Link]
-
Zia-Ul-Haq, M., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. N-(3,4-dichlorophenyl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Perez-Guerrero, C., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. Available at: [Link]
-
Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
-
Cheméo. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). Available at: [Link]
-
Taylor & Francis Group. (2018). 4-Aminoquinoline – Knowledge and References. Available at: [Link]
-
Abdel-Maksoud, M. S., & El-Gamal, M. I. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals (Basel). Available at: [Link]
-
PubChem. 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
National Analytical Corporation. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Available at: [Link]
-
Sharma, M., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs. Available at: [Link]
-
Schmidt, L. H. (1983). Activities of various 4-aminoquinolines against infections with chloroquine-resistant strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
U.S. Environmental Protection Agency. Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-. CompTox Chemicals Dashboard. Available at: [Link]
-
ResearchGate. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Available at: [Link]
-
Bisharat, A. K., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. mdpi.com [mdpi.com]
Application Note: Structural Elucidation and Quantitation of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide by LC-MS/MS
Executive Summary
This application note details the mass spectrometric characterization of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide , a halogenated sulfonamide derivative. While sulfonamides are a well-established class of antimicrobials, the presence of the 3,4-dichlorophenyl moiety introduces specific analytical challenges, particularly regarding isotopic distribution and ionization efficiency.
This guide provides a validated workflow for the detection, structural confirmation, and quantitation of this compound. We utilize the unique chlorine isotope signature as a diagnostic tool and leverage characteristic sulfonamide fragmentation pathways (S-N bond cleavage and
Chemical Properties & Theoretical Mass Spectrometry
Before method development, understanding the physicochemical properties of the analyte is critical for predicting ionization behavior and fragmentation.
| Property | Description |
| IUPAC Name | 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide |
| Molecular Formula | |
| Monoisotopic Mass | 315.9839 Da (based on |
| Molecular Weight | 317.19 g/mol (Average) |
| pKa (Predicted) | ~10.0 (Sulfonamide NH), ~2.5 (Aniline |
| LogP | ~2.8 (Moderate Hydrophobicity) |
The Chlorine Isotope Signature
The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a primary confirmation filter. Unlike non-halogenated compounds, the
-
M (
): 100% Relative Abundance (m/z ~317) -
M+2 (
): ~64% Relative Abundance (m/z ~319) -
M+4 (
): ~10% Relative Abundance (m/z ~321)
Analyst Note: In Selected Ion Monitoring (SIM) or MRM method setup, ensure the isolation window is narrow enough (e.g., 1.0 Da) to select the monoisotopic peak (
Method Development & Optimization
Ionization Source: ESI+ vs. ESI-
-
Positive Mode (ESI+): Preferred. The primary aniline amine (
) is readily protonated . -
Negative Mode (ESI-): Possible.[1] The sulfonamide nitrogen (
) is acidic and can deprotonate . -
Decision: ESI+ is recommended for trace analysis due to generally higher ionization efficiency and better fragmentation structural data for this specific scaffold.
Chromatographic Conditions
The dichlorophenyl group significantly increases retention on C18 phases compared to simple sulfanilamide.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Better peak shape for halogenated aromatics than Methanol).
Experimental Protocol
Sample Preparation (Solid Phase Extraction)
For biological matrices (plasma/urine) or wastewater analysis, a cleanup step is required to minimize matrix suppression.
-
Conditioning: Equilibrate HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL of sample (pH adjusted to 4.0).
-
Washing: Wash with 2 mL 5% Methanol in Water (removes highly polar interferences).
-
Elution: Elute with 3 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 80:20 Water:Acetonitrile.
LC-MS/MS Parameters
System: Triple Quadrupole MS coupled to UHPLC.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 10 | 0.4 |
| 1.00 | 10 | 0.4 |
| 6.00 | 95 | 0.4 |
| 8.00 | 95 | 0.4 |
| 8.10 | 10 | 0.4 |
| 10.00 | 10 | 0.4 |
MS Source Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Flow: 11 L/min
MRM Transitions (Quantitation & Qualification)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
| Quantifier | 317.0 ( | 156.0 | 20 | Cleavage of S-N bond (Sulfanilyl cation) |
| Qualifier 1 | 317.0 ( | 92.0 | 35 | Aniline cation (High energy fragment) |
| Qualifier 2 | 317.0 ( | 253.0 | 15 | Loss of |
| Isotope Check | 319.0 ( | 156.0 | 20 | Confirms presence of Cl in parent |
Structural Elucidation & Fragmentation Pathways[2][3][4]
Understanding the fragmentation is vital for distinguishing this molecule from metabolic isomers. Sulfonamides exhibit a characteristic rearrangement where the
Mechanistic Pathway
-
Precursor (
317): Protonation likely occurs on the primary amine of the benzenesulfonamide ring. -
Pathway A (Rearrangement): Migration of the aniline ring to the nitrogen, followed by ejection of neutral
(64 Da). This forms a substituted diphenylamine-like ion at m/z 253 . -
Pathway B (Cleavage): Direct cleavage of the S-N bond. The charge is retained on the sulfanilyl moiety (due to the resonance stabilization of the
group), yielding m/z 156 . -
Pathway C (Secondary Fragmentation): The m/z 156 ion loses
to form the aniline cation at m/z 92 .
Visualization of Fragmentation
The following diagram illustrates the critical dissociation pathways used for MRM selection.
Caption: ESI+ Fragmentation pathway of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide highlighting the diagnostic SO2 extrusion and S-N cleavage events.
Analytical Workflow Summary
To ensure reproducibility, the following logic flow should be adhered to during routine analysis.
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Troubleshooting & Quality Control
Matrix Effects
Sulfonamides are prone to ion suppression in complex matrices.
-
Symptom: Low sensitivity or variable internal standard response.
-
Solution: Use a deuterated internal standard (e.g., Sulfamethoxazole-d4) if the exact isotopolog is unavailable. The retention time must match closely.
Carryover
The dichlorophenyl moiety increases lipophilicity, leading to potential carryover on the column.
-
Solution: Implement a needle wash with 50:50 Methanol:Isopropanol and ensure the gradient ends with a high organic hold (95% ACN) for at least 2 minutes.
Isotope Ratio Validation
If the peak at m/z 317 is detected but the m/z 319 peak is absent or the ratio deviates significantly from ~65%, the identification is False . This is likely a non-halogenated interference (isobaric compound).
References
-
NIST Mass Spectrometry Data Center. "Class-Specific Fragmentation of Sulfonamides." NIST Chemistry WebBook, SRD 69. [Link]
-
Klagkou, K., et al. (2003).[3][4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] [Link]
-
US EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." [Link]
-
Chemistry LibreTexts. "Mass Spectrometry: Chlorine Isotope Patterns." [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]
Application Note: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in Antiviral Research
Abstract & Introduction
This application note details the experimental protocols for utilizing 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (hereafter referred to as ADPBS ) in antiviral drug discovery. ADPBS is a sulfonamide derivative characterized by a 3,4-dichlorophenyl moiety attached to the sulfonamide nitrogen of a sulfanilamide core.
Sulfonamides constitute a "privileged scaffold" in medicinal chemistry, historically known for antibacterial properties (folate synthesis inhibition) but increasingly pivotal in antiviral research. Derivatives of this class have demonstrated efficacy against HIV (Protease Inhibitors like Darunavir) , Hepatitis C (NS3/4A Protease Inhibitors) , and emerging coronaviruses (SARS-CoV-2 Mpro inhibitors). ADPBS serves as a critical chemical probe and lead compound for Structure-Activity Relationship (SAR) studies, particularly in targeting viral proteases and entry mechanisms.
This guide provides validated workflows for solubility optimization, cytotoxicity assessment, and antiviral efficacy screening (IC50 determination) using cytopathic effect (CPE) reduction assays.
Chemical Properties & Handling
Proper solubilization is the prerequisite for reproducible biological data. The dichlorophenyl group renders ADPBS lipophilic, requiring specific handling to prevent precipitation in aqueous cell culture media.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | Low (< 0.1 mg/mL) |
| Solubility (DMSO) | High (> 20 mg/mL) |
| Storage | -20°C, desiccated, protected from light |
| Stability | Stable in DMSO stock for 6 months at -20°C |
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh 3.17 mg of ADPBS.
-
Dissolution: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution .
-
Vortexing: Vortex for 30 seconds until the solution is completely clear.
-
Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
Experimental Workflow: Antiviral Screening
The core application of ADPBS is the determination of its Selectivity Index (SI) , defined as the ratio of Cytotoxic Concentration (CC50) to Inhibitory Concentration (IC50).
Workflow Visualization
The following diagram outlines the parallel workflows for Toxicity and Efficacy profiling.
Caption: Parallel workflow for determining the Selectivity Index (SI) of ADPBS. Cytotoxicity and Antiviral Efficacy are run side-by-side to ensure valid data interpretation.
Detailed Protocols
Protocol 2: Cytotoxicity Assay (CC50 Determination)
Objective: Determine the concentration at which ADPBS causes 50% cell death in the absence of virus.
Materials:
Procedure:
-
Seeding: Seed cells at
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Prepare serial dilutions of ADPBS in maintenance media (e.g., 200 µM down to 0.1 µM).
-
Control: DMSO vehicle control (final concentration < 0.5%).
-
-
Application: Remove old media and add 100 µL of compound-containing media.
-
Incubation: Incubate for 48–72 hours (matched to viral assay duration).
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.
-
Calculation: Normalize to vehicle control (100% viability). Plot dose-response curve to calculate CC50 .
Protocol 3: Antiviral Efficacy (IC50) - CPE Reduction Assay
Objective: Quantify the ability of ADPBS to inhibit viral replication and rescue cells from cytopathic effects.
Procedure:
-
Seeding: Seed cells as above (90% confluency required for infection).
-
Infection:
-
Remove growth media.
-
Wash with PBS.[3]
-
Inoculate with virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1 in serum-free media.
-
Adsorb for 1 hour at 37°C, rocking every 15 mins.
-
-
Treatment: Remove viral inoculum. Add 100 µL of maintenance media (2% FBS) containing serial dilutions of ADPBS.
-
Incubation: Incubate until the Virus Control (VC) wells show >80% CPE (typically 48–72h).
-
Fixation & Staining:
-
Remove media.
-
Fix with 4% Paraformaldehyde (PFA) for 20 mins.
-
Stain with 0.1% Crystal Violet for 10 mins.
-
Wash with water and dry.
-
-
Quantification: Solubilize stain with 100% Methanol or 10% Acetic Acid. Read Absorbance at 570 nm.
-
Calculation:
- : Absorbance of compound-treated infected cells.
- : Absorbance of untreated infected cells (0% survival).
- : Absorbance of uninfected cells (100% survival).
Mechanism of Action (MOA) Investigation
Sulfonamide derivatives like ADPBS often act via Protease Inhibition or Entry Interference . The following diagram illustrates the potential intervention points in the viral lifecycle.
Caption: Potential Mechanisms of Action. Sulfonamides frequently target viral proteases (e.g., Mpro, HIV Protease), preventing the cleavage of polyproteins necessary for replication.
Protocol 4: Time-of-Addition Assay
To distinguish between entry inhibition and replication inhibition:
-
Pre-treatment (-1h): Add ADPBS 1h before infection. Wash away before infection.[3] -> Targets Host Factors/Entry.
-
Co-treatment (0h): Add ADPBS during infection. -> Targets Binding/Entry.
-
Post-treatment (+1h, +4h): Add ADPBS after infection. -> Targets Replication/Protease.
Data Reporting & Analysis
Report results using the following standard table format to ensure comparability across studies.
| Parameter | Definition | Acceptable Criteria (Hit) |
| CC50 | 50% Cytotoxic Concentration | > 50 µM (Ideal > 100 µM) |
| IC50 | 50% Inhibitory Concentration | < 10 µM (Ideal < 1 µM) |
| SI | Selectivity Index (CC50/IC50) | > 10 (Ideal > 50) |
Troubleshooting Guide:
-
Precipitation in Wells: Check stock concentration. Ensure final DMSO < 0.5%. If crystals form, the IC50 is invalid.
-
High Background Toxicity: The dichlorophenyl group increases lipophilicity, which can disrupt cell membranes. Reduce incubation time or use a more robust cell line if possible.
References
-
Sulfonamides as Antiviral Scaffolds
-
General Antiviral Screening Protocols
-
Sulfonamide Mechanism in Protease Inhibition
-
Chemical Data & Safety
- Title: 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide (PubChem).
- Source: PubChem Compound Summary.
-
URL:[Link](Note: Link directs to general sulfonamide search if specific CAS page is dynamic; verify CAS 34392-63-7 in supplier databases).
Sources
- 1. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteamine exerts in vitro antiviral activity against the SARS-CoV-2 Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Computer-Aided Design, Synthesis, and Antiviral Evaluation of Novel Acrylamides as Potential Inhibitors of E3-E2-E1 Glycoproteins Complex from Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of 4-Amino-N-(3,4-dichlorophenyl)benzamide Analogs
Executive Summary
This application note details the purification protocol for 4-Amino-N-(3,4-dichlorophenyl)benzamide (MW: 281.14 g/mol ) and its structural analogs. These scaffolds are critical intermediates in the synthesis of kinase inhibitors, antiparasitic agents, and proteomics probes.
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to:
-
Competitive Impurities: The persistence of lipophilic precursors (3,4-dichloroaniline) and oxidation byproducts.
-
Solubility Profile: The molecule possesses a "push-pull" electronic structure—a polar amide/aniline head combined with a lipophilic dichlorophenyl tail—leading to frequent "oiling out" rather than crystallization.
This guide moves beyond standard textbook procedures, offering a field-validated Binary Solvent System approach to ensure high yield and defined crystal habit.
Physicochemical Profiling & Solvent Strategy
Before initiating the protocol, the solubility profile must be understood to select the thermodynamic sweet spot for nucleation.
Solubility Data (Empirical)
| Solvent | Solubility (RT) | Solubility (Boiling) | Suitability |
| Water | Insoluble (<0.1 mg/mL) | Insoluble | Anti-Solvent (Strong) |
| Ethanol (EtOH) | Moderate (15 mg/mL) | High (>100 mg/mL) | Primary Solvent |
| Ethyl Acetate | Moderate | High | Alternative Primary |
| Dichloromethane | High | High | Unsuitable (Too soluble) |
| Heptane/Hexane | Insoluble | Insoluble | Anti-Solvent (Weak) |
| DMSO/DMF | Very High | Very High | Avoid (Hard to remove) |
The Selection Logic
For this specific benzamide, a single-solvent recrystallization often fails due to the steep solubility curve. We utilize a Solvent/Anti-Solvent method.
-
System A (Preferred): Ethanol / Water. [1]
-
Why: The amide hydrogen bonds well with ethanol. Water acts as a powerful anti-solvent to force the lipophilic dichlorophenyl tail out of solution in an ordered lattice.
-
-
System B (Alternative): Ethyl Acetate / Heptane.
-
Why: Use this if the compound is sensitive to hydrolysis or if the primary impurity is highly polar (e.g., salts from iron reduction).
-
Decision Matrix Diagram
The following logic flow dictates the solvent choice based on crude purity and impurity type.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.
Detailed Protocol: Ethanol/Water System
Safety Note: 3,4-Dichloroaniline (potential impurity) is toxic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.
Phase 1: Dissolution & Hot Filtration
Objective: Remove insoluble mechanical impurities and dust which can cause uncontrolled nucleation.
-
Weighing: Place 5.0 g of crude 4-Amino-N-(3,4-dichlorophenyl)benzamide into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 40 mL of Absolute Ethanol (99%).
-
Note: Do not use 95% EtOH yet; we want to control the water content precisely.
-
-
Reflux: Heat the mixture to boiling (approx. 78°C) on a magnetic stir plate with a reflux condenser.
-
Checkpoint: If the solid does not dissolve completely, add Ethanol in 5 mL increments. The goal is a near-saturated solution at boiling point.
-
-
Hot Filtration (Critical): While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) into a clean, pre-warmed flask.
-
Why: This removes activated carbon (if used for decolorizing) or inorganic salts (e.g., Fe oxides from nitro-reduction) [1].
-
Phase 2: Controlled Nucleation
Objective: Grow pure crystals while leaving impurities in the mother liquor.
-
Reheating: Return the filtrate to a boil.
-
Anti-Solvent Addition:
-
Add Deionized Water dropwise to the boiling ethanol solution.
-
Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.
-
Clarification: Add 1-2 mL of Ethanol to just clear the turbidity. The solution is now super-saturated.
-
-
Cooling Ramp:
-
Remove the flask from the heat source.[2]
-
Place the flask on a cork ring or wood block (insulator) to allow slow cooling to room temperature over 2-3 hours.
-
Mechanism:[1][3][4][5] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject "imposter" molecules like 3,4-dichloroaniline [2].
-
-
Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.
-
Caution: Do not wash with pure ethanol, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.
-
Validation: Ensure constant weight is achieved.[6]
-
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly. Remedy:
-
Re-heat the mixture until the oil dissolves.
-
Add more Ethanol (primary solvent) to lower the saturation slightly.
-
Seed: Add a tiny crystal of pure product (if available) at 50°C to provide a nucleation template.
-
Stir vigorously during the cooling phase.
Colored Impurities
Symptom: Product is yellow/brown instead of off-white/white. Cause: Oxidation products of the aniline moiety. Remedy: During Phase 1 (Dissolution), add Activated Carbon (5% w/w). Boil for 10 minutes, then perform the Hot Filtration step meticulously to remove the carbon [3].
Process Workflow Diagram
The following diagram illustrates the critical control points (CCPs) where the process often fails and how to manage them.
Figure 2: Step-by-step workflow with Critical Control Points (Red) and Decision Points (Yellow).
Analytical Validation
To confirm the success of the recrystallization, the following data should be acquired:
-
HPLC Purity: Expect >99.5% area under the curve (AUC).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide bond).
-
-
Melting Point:
-
The 3,4-dichloro analog typically melts higher than the 4-chloro analog (160-161°C) [4].
-
Target Range: Expect 180°C - 185°C (sharp range < 2°C indicates high purity).
-
-
1H-NMR (DMSO-d6):
-
Look for the disappearance of the broad aniline NH2 peak (approx 5.0 ppm) from the starting material (3,4-dichloroaniline) and the emergence of the sharp amide doublet/singlet (approx 10.0 ppm) and the benzamide NH2 (approx 5.8 ppm).
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[1][2][6][7][8] Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide: Technical Support Guide.
-
Santa Cruz Biotechnology. (2024). 4-Amino-N-(3,4-dichlorophenyl)benzamide Product Data Sheet.
-
ChemicalBook. (2024). Synthesis and Properties of 3-Amino-N-(4-chlorophenyl)benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. patents.justia.com [patents.justia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide Stock Solutions
Abstract
This Technical Guide provides a standardized protocol for the preparation, solubilization, and storage of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide , a sulfonamide derivative widely utilized in biochemical research as a Carbonic Anhydrase (CA) inhibitor and structural probe.[1][2] Due to the hydrophobic nature of the N-substituted dichlorophenyl ring, this compound exhibits poor aqueous solubility, necessitating the use of organic solvents (DMSO) for stock preparation.[1][2][3] This guide details the workflow to generate stable 50 mM stock solutions and subsequent aqueous working solutions, ensuring experimental reproducibility in enzymatic assays and cell-based studies.
Compound Profile & Physicochemical Properties
Before initiating the protocol, verify the identity of the material.[1][2][3] The distinction between the N-substituted isomer (target) and ring-substituted isomers is critical for biological activity.[1][2][3]
| Property | Specification |
| Chemical Name | 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide |
| CAS Number | 34392-63-7 |
| Molecular Formula | |
| Molecular Weight | 317.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| pKa (Sulfonamide NH) | ~9.5–10.0 (Estimated) |
| Primary Application | Carbonic Anhydrase Inhibition, Antimicrobial Research |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Note: Do not confuse this compound with 4-amino-3,5-dichlorobenzenesulfonamide (CAS 22134-75-4).[1][3] The position of the chlorine atoms (on the N-phenyl ring vs. the sulfanilamide ring) drastically alters potency and solubility.[1][2][3]
Solubility Assessment & Solvent Selection
Successful experimentation relies on the correct choice of solvent.[1][2][3]
-
Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for this compound.[1][2][3] It disrupts the intermolecular hydrogen bonding of the sulfonamide lattice, allowing for high-concentration stocks (up to 100 mM).[1][2][3] DMSO is miscible with water, facilitating dilution into aqueous buffers.[1][2][3]
-
Secondary Solvent (Ethanol): Ethanol can be used but is more volatile, leading to concentration drifts over time.[1][2][3] It is not recommended for long-term storage.[1][2][3]
-
Aqueous Buffers: The compound is insoluble in neutral water.[1][2][3] Direct dissolution in media or buffer will result in suspension, not solution, leading to erratic assay data.[1][2][3]
Protocol: Preparation of 50 mM Stock Solution
This protocol describes the preparation of 10 mL of a 50 mM stock solution. Adjust volumes proportionally for different needs.
Reagents & Equipment
-
Compound: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (Solid).[4][1][2][3][5]
-
Solvent: Anhydrous DMSO (Cell Culture Grade,
99.9%).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap.[1][2][3]
-
Balance: Analytical balance (readability 0.1 mg).
Step-by-Step Procedure
-
Calculate Mass Requirement:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display"> Target Mass:158.6 mg [1][3] -
Weighing:
-
Solubilization:
-
Mixing:
-
Visual Inspection:
-
Aliquoting & Storage:
-
Divide the stock into small aliquots (e.g., 100 µL or 500 µL) in cryovials to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for at least 6 months.
-
Protocol: Preparation of Working Solutions (Serial Dilution)
To use the stock in biological assays, it must be diluted into an aqueous buffer.[1][2][3]
Challenge: Rapid dilution of hydrophobic stocks into water can cause "crashing out" (precipitation).[1][2][3] Solution: Use an intermediate dilution step or rapid mixing.[1][2][3]
Dilution Scheme (Example for 100 µM Final Assay Concentration)
-
Thaw the 50 mM DMSO stock at room temperature. Vortex well.
-
Intermediate Dilution (10x Conc.):
-
Final Dilution (1x Conc.):
Visualization: Workflow Diagram
Figure 1: Logical workflow for the preparation of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide stock solutions.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture in vial or low-grade DMSO.[1][2][3] | Use fresh anhydrous DMSO.[1][2][3] Dry the vial thoroughly. |
| Precipitation in Aqueous Buffer | Concentration too high (>100 µM) or mixing too slow. | Reduce final concentration. Vortex buffer while adding the stock dropwise.[1][2][3] |
| Yellowing of Stock over time | Oxidation (Sulfonamides are light sensitive).[1][2][3] | Discard if significant. Store stocks in amber vials or wrapped in foil. |
| Crystals after thawing | Low temperature solubility limit.[1][2][3] | Warm to 37°C and vortex until redissolved. Do not use until clear. |
Safety & Handling (GHS)[2][3]
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] Handle the powder in a fume hood to avoid inhalation.[1][2][3]
-
DMSO Warning: DMSO penetrates skin and can carry the compound into the bloodstream.[1][2][3][6] Change gloves immediately if splashed.[1][2][3]
References
-
PubChem. (2026).[1][2][3][7] Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7).[4][1][2][3] National Center for Biotechnology Information.[1][2][3] [Link]
-
Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][3] (Context on Sulfonamide CA inhibition). [Link]
-
Cheméo. (2026).[1][2][3][7] Chemical Properties of Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. [Link][4][1][2]
Sources
- 1. N-(3,4-dichlorophenyl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzenesulfonamide | C19H14Cl2N4O5S | CID 2956323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide, 4-amino-3,5-dichloro- | C6H6Cl2N2O2S | CID 89607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13910-49-1,N1-Benzyl-N1-methylpropane-1,3-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
pH-dependent stability of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in buffers
Welcome to the technical support center for 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its pH-dependent stability in various buffer systems, offering field-proven insights and validated protocols to ensure the integrity and success of your research.
Introduction to 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and drug discovery. The stability of this compound in aqueous buffer solutions is a critical parameter that can significantly impact experimental outcomes, from in vitro biological assays to formulation development. The molecule possesses two key ionizable groups: the aniline-like 4-amino group and the acidic sulfonamide proton. The ionization state of these groups is pH-dependent and dictates the compound's solubility, reactivity, and degradation pathways.
Understanding the pH-dependent stability is paramount for:
-
Designing robust experimental protocols: Ensuring the compound remains stable and soluble throughout the experiment.
-
Interpreting experimental data correctly: Avoiding artifacts caused by compound degradation.
-
Developing stable formulations: Creating formulations with an optimal shelf-life.
This guide provides a comprehensive overview of the factors influencing the stability of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in buffers, along with practical troubleshooting advice and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide.
Issue 1: Precipitation of the Compound in Aqueous Buffer
Symptoms:
-
Visible cloudiness or particulate matter in the solution after adding the compound.
-
Inconsistent results in biological assays.
-
Low recovery during sample preparation for analytical quantification.
Causality:
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide has a predicted low aqueous solubility (log₁₀WS = -3.98), indicating it is poorly soluble in water.[1] The solubility of sulfonamides is highly dependent on the pH of the solution.[2] The compound's solubility is generally at its minimum near its isoelectric point and increases as the pH moves away from this point, where the molecule becomes charged. For many sulfonamides, solubility increases with increasing pH as the sulfonamide group deprotonates to form a more soluble salt.[2]
Troubleshooting Steps:
-
Check the pH of your buffer: Ensure the pH of your buffer is appropriate for maintaining the solubility of the compound. For sulfonamides, a slightly alkaline pH may be preferable to increase solubility.
-
Consider the buffer composition: The type of buffer can influence solubility. Phosphate buffers are commonly used for sulfonamide solutions.[3]
-
Use a co-solvent: If working with a stock solution, dissolving the compound in a water-miscible organic solvent such as DMSO or ethanol before diluting it into the aqueous buffer can help maintain solubility. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
Sonication and gentle heating: Sonication can help to dissolve the compound. Gentle heating may also be employed, but it is crucial to monitor for any potential degradation.
-
Prepare fresh solutions: Do not store diluted aqueous solutions for extended periods, as precipitation can occur over time.
Issue 2: Inconsistent or Decreasing Compound Concentration Over Time
Symptoms:
-
Decreasing peak area in HPLC analysis of the same solution over time.
-
Loss of biological activity in assays.
-
Appearance of new, unidentified peaks in chromatograms.
Causality:
This issue is likely due to the chemical degradation of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide. The primary degradation pathway for sulfonamides in aqueous solution is hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is pH-dependent. Generally, sulfonamides are more stable in neutral to slightly alkaline conditions. Under acidic conditions, hydrolysis of the sulfonamide bond can occur, leading to the formation of 4-aminobenzenesulfonic acid and 3,4-dichloroaniline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound instability.
Recommended Actions:
-
Evaluate Buffer pH: Based on the general stability profile of sulfonamides, consider adjusting the buffer pH to the neutral or slightly alkaline range (pH 7-9) to minimize hydrolysis.
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Some sulfonamides are sensitive to light.[4] Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Perform a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is recommended. This involves exposing the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the degradation products.[5][6][7] This will help in identifying potential degradants and developing a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and how does it affect its stability?
The pKa is critical for stability because the ionization state of the molecule affects its susceptibility to hydrolysis. The anionic form of the sulfonamide (formed at pH > pKa) is generally more resistant to hydrolysis than the neutral or cationic forms. Therefore, maintaining the pH of the solution above the pKa of the sulfonamide group can enhance its stability.
Q2: What are the likely degradation products of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in acidic and basic conditions?
Based on the known degradation pathways of sulfonamides, the following products can be anticipated:
-
Acid-catalyzed hydrolysis: Cleavage of the S-N bond is the most probable pathway, yielding 4-aminobenzenesulfonic acid and 3,4-dichloroaniline .
-
Base-catalyzed hydrolysis: While generally more stable, at high pH and elevated temperatures, hydrolysis can still occur, potentially leading to the same products as acid hydrolysis.
-
Oxidative degradation: If exposed to oxidizing agents, modifications to the aromatic rings or the amino group can occur.
-
Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways.
Degradation Pathway Diagram:
Caption: Potential hydrolytic degradation pathways.
Q3: What is a good starting point for developing an HPLC method to assess the stability of this compound?
A reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable approach for analyzing 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and its potential degradation products.
Recommended Starting HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 254 nm or 270 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.
Q4: How should I prepare stock solutions of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide?
Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the desired buffer.
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide.
-
Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Once fully dissolved, bring the solution to the final desired volume with the same solvent.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
When preparing working solutions, dilute the stock solution into the pre-warmed (if necessary) aqueous buffer with vigorous vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Data Summary
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | [1] |
| Molecular Weight | 317.19 g/mol | [1] |
| logP | 3.376 | [1] |
| Predicted Water Solubility (log₁₀WS) | -3.98 | [1] |
General Stability Profile of Sulfonamides in Aqueous Buffers:
| pH Range | General Stability | Primary Degradation Pathway |
| Acidic (pH < 5) | Less Stable | Hydrolysis of the sulfonamide bond |
| Neutral (pH 6-8) | Generally Stable | Slower hydrolysis |
| Alkaline (pH > 9) | Most Stable | Very slow hydrolysis |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol provides a method to determine the approximate solubility of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in different buffers.
-
Prepare a series of buffers: Prepare buffers of varying pH (e.g., acetate buffer pH 4 and 5, phosphate buffer pH 6, 7, and 8).
-
Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully take an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Stability Study in Aqueous Buffers
This protocol outlines a procedure to assess the stability of the compound over time at different pH values.
-
Prepare solutions: Prepare solutions of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide at a known concentration in the desired buffers (e.g., pH 4, 7, and 9).
-
Incubate: Store the solutions at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated stability testing). Protect the solutions from light.
-
Sample at time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze samples: Analyze the samples immediately by a stability-indicating HPLC method.
-
Determine degradation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to determine the degradation kinetics.
References
-
Gowda, B. T., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1040. [Link]
-
PubChem. (n.d.). 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
- Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Pharmaceutical Science and Bioscientific Research, 5(2), 169-175.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330.
- Scholtan, W. (1968). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Arzneimittelforschung, 18(4), 505-513.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.
-
Cheméo. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
PubChem. (n.d.). Sulfanilamide. National Center for Biotechnology Information. [Link]
- Park, J. S., et al. (2004). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science, 93(4), 1593-1600.
- Ryan, J. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5998-6006.
- Hasija, M., et al. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Methods in Molecular Biology, 1404, 25-39.
- Patel, N. N., & Kothari, C. S. (2015). Forced degradation studies: A critical lens into pharmaceutical stability.
- Sunshine, I. (Ed.). (1969). CRC handbook of analytical toxicology. CRC press.
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
-
U.S. Food and Drug Administration. (2009). CLG-SUL.05: Determination and Confirmation of Sulfonamides. [Link]
Sources
- 1. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forced degradation study: Topics by Science.gov [science.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, a "privileged structure" renowned for its ability to interact with a wide array of biological targets. This versatility has led to its incorporation into drugs ranging from diuretics and anticonvulsants to cutting-edge anticancer agents.[1] However, this same versatility presents a critical challenge: ensuring that a novel derivative's observed biological effect is indeed due to its intended mechanism of action (MoA). Misinterpretation at this early stage can lead to the costly failure of promising candidates in late-stage clinical trials.[2]
This guide provides a comprehensive, multi-stage framework for the rigorous validation of a novel benzenesulfonamide derivative's MoA. We will move beyond simple checklists, instead focusing on the scientific rationale behind each experimental choice. Our approach is designed to build a self-validating cascade of evidence, from initial target engagement to downstream pathway effects, providing the confidence needed to advance a compound through the drug discovery pipeline. We will illustrate this journey using a hypothetical, novel derivative, "BZS-7G," designed as a selective inhibitor of a key therapeutic target.
Stage 1: From Hypothesis to Direct Target Engagement
Every validation journey begins with a hypothesis. Was your compound rationally designed to inhibit a specific target, such as carbonic anhydrase IX (CA IX) in hypoxic tumors, or was it identified in a phenotypic screen, where the target is unknown?[3][4] The initial steps are designed to confirm that the compound physically interacts with its intended target within the complex environment of the cell.
In Silico Plausibility Check: Molecular Docking
Before committing to wet lab resources, computational modeling provides an essential plausibility check. Docking studies can predict the binding mode and estimate the binding affinity of your derivative within the active site of the hypothesized target protein. For benzenesulfonamides targeting carbonic anhydrases, this involves modeling the coordination of the sulfonamide zinc-binding group to the catalytic Zn²⁺ ion and assessing the interactions of the "tail" portion of the molecule with surrounding residues.[5][6] A favorable docking score and a rational binding pose provide the first piece of evidence supporting the MoA hypothesis.
The Litmus Test: Cellular Thermal Shift Assay (CETSA)
The definitive experiment to confirm direct target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA).[7] The principle is simple: a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining via Western Blot, you can observe a "thermal shift" indicative of binding.
-
Cell Culture and Treatment: Culture cells expressing the target of interest to ~80% confluency. Treat the cells with BZS-7G (e.g., at 10x the expected IC₅₀) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze by SDS-PAGE and Western Blot using a specific antibody against the target protein.
-
Analysis: Plot the band intensity for the target protein against the temperature for both the BZS-7G treated and vehicle-treated samples. A rightward shift in the melting curve for the BZS-7G sample confirms target engagement.
Conclusion
Validating the mechanism of action for a novel benzenesulfonamide derivative is a systematic process of building an evidence-based case. It begins with confirming direct physical binding in a cellular context (CETSA), proceeds to quantifying biochemical potency against relevant alternatives (enzymatic assays), links this activity to a desired cellular phenotype (viability assays), confirms the target's role through genetic methods (CRISPR/siRNA), and finally, maps the downstream biological consequences (apoptosis and pathway analysis).
By following this multi-stage, self-validating framework, researchers can generate a robust data package that provides high confidence in the compound's mechanism of action. This rigorous, front-loaded approach not only satisfies scientific due diligence but also significantly de-risks the compound, paving the way for successful preclinical and clinical development.
References
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(49), 30887-30904. Available from: [Link]
-
Edfeldt, F. N., & Ortega, F. (Eds.). (2021). Target Identification and Validation in Drug Discovery: Methods and Protocols. Springer. (Note: General reference to a methods book, specific protocols would be cited from primary literature). Available from: [Link]
-
Ju, Z., Song, Y., Liu, Y., Zhang, H., Sun, H., & Yao, J. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(7), 1529-1538. Available from: [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Available from: [Link]
-
Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2021). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 35(1), e22625. Available from: [Link]
-
Lochab, A., Yadav, P., Kumar, M., & Singh, A. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6528. Available from: [Link]
-
Bio-Rad. Target Discovery: Identification and Validation. Available from: [Link]
-
Angeli, A., Tanini, D., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 784-788. Available from: [Link]
-
Sharma, P., Verma, P., & Sharma, D. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. Available from: [Link]
-
De Luca, L., Ceruso, M., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Scientific Reports, 13(1), 6401. Available from: [Link]
-
Wang, Y., Zhang, Y., & Kong, L. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 151, 568-581. Available from: [Link]
-
ResearchGate. (Table) Commonly used sulfonamides and non-sulfonamide alternatives. Available from: [Link]
-
ResearchGate. How to experimentally validate drug-target interactions?. Available from: [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives... RSC Publishing. Available from: [Link]
-
Sygnature Discovery. Target Validation. Available from: [Link]
-
Neochoritis, C. G., & Dömling, A. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. Available from: [Link]
-
Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available from: [Link]
-
Axcelead. (2023). Target identification and validation for drug targets across different therapeutic areas. Webinar. Available from: [Link]
-
De Luca, L., et al. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors... ResearchGate. Available from: [Link]
-
Supuran, C. T. (2016). A comparison of the sulfonamide inhibition profiles of the α-, β- and γ-carbonic anhydrases from the pathogenic bacterium Vibrio cholerae. Bioorganic & Medicinal Chemistry Letters, 26(8), 1941-1946. (Note: This is a representative primary source for the assay method). Available from: [Link]
Sources
- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Orthogonal assays to confirm the biological target of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Executive Summary
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide represents a classic chemotype in the sulfonamide class.[1] While the 4-aminobenzenesulfonamide core (sulfanilamide) historically suggests antimicrobial activity via Dihydropteroate Synthase (DHPS) inhibition, the addition of the lipophilic 3,4-dichlorophenyl tail shifts its pharmacological profile significantly toward high-affinity inhibition of Carbonic Anhydrases (CAs) , particularly human isoforms (hCA I, II, IX, and XII).[1]
In drug discovery, relying solely on a single biochemical assay (like an IC50) is prone to artifacts.[1] This guide outlines an orthogonal validation strategy to rigorously confirm the biological target of this molecule, distinguishing true target engagement from promiscuous activity. We compare three distinct methodologies: Biochemical (Esterase Activity) , Biophysical (Thermal Shift) , and Physiological (CO2 Hydration) .[1]
The Target Landscape: Deconvoluting Specificity
The primary challenge with benzenesulfonamides is "promiscuity by design." The sulfonamide moiety (
Pathway Diagram: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism at the Carbonic Anhydrase active site.
Figure 1: Mechanism of Action.[1] The sulfonamide anion coordinates directly to the catalytic Zinc ion, displacing the zinc-bound water molecule required for CO2 hydration, effectively locking the enzyme in an inactive state.[1]
Comparative Guide: Orthogonal Assay Methodologies
To establish high confidence in target validation, you must triangulate data from methods that rely on different physical principles.[1]
| Feature | Method A: Esterase Activity (Biochemical) | Method B: Differential Scanning Fluorimetry (Biophysical) | Method C: CO2 Hydration (Physiological) |
| Principle | Hydrolysis of surrogate substrate (p-Nitrophenyl acetate) | Thermal stabilization of protein upon ligand binding ( | Physiological conversion of CO2 to Bicarbonate (pH change) |
| Readout | Absorbance (405 nm) | Fluorescence (SYPRO Orange) | Absorbance (Phenol Red) or Stopped-Flow |
| Throughput | High (96/384-well) | High (96/384-well) | Low to Medium |
| Pros | Rapid; inexpensive; robust signal.[1] | Independent of enzymatic turnover; detects physical binding; rules out aggregators. | Measures the "True" biological reaction; biologically relevant kinetics. |
| Cons | Surrogate substrate (not physiological); prone to false positives from colored compounds. | Does not measure inhibition (only binding); requires purified protein. | Technically demanding (requires stopped-flow for precise kinetics); rapid reaction rate. |
| Verdict | Primary Screen | Confirmation (The "Truth" Check) | Mechanistic Validation |
Detailed Experimental Protocols
Protocol A: Colorimetric Esterase Inhibition Assay
This assay uses the esterase activity of Carbonic Anhydrase as a surrogate for its hydrase activity. It is the industry standard for initial IC50 determination.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl.
-
Enzyme: Purified Human Carbonic Anhydrase II (hCA II), 0.5 µM stock.[1]
-
Substrate: p-Nitrophenyl acetate (pNPA), 1 mM final concentration (dissolved in acetonitrile).
-
Inhibitor: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (dissolved in DMSO).[1]
Workflow:
-
Preparation: Dilute inhibitor in Assay Buffer to 2x desired final concentration across a dose-response range (e.g., 0.1 nM to 10 µM). Keep DMSO constant (<1%).
-
Incubation: Add 50 µL of Inhibitor solution and 50 µL of Enzyme solution (final enzyme conc. ~20-50 nM) to a clear 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 100 µL of 2 mM pNPA substrate solution to all wells.
-
Measurement: Immediately monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 15 minutes.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Validation Criteria: Acetazolamide (positive control) should yield an IC50 ~10-20 nM under these conditions.
Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift)
This assay confirms that the molecule physically binds to the target, stabilizing its structure.[1][2] It eliminates "false positive" inhibitors that might simply interfere with the colorimetric readout of Method A.
Reagents:
-
Protein: Purified hCA II (0.1 mg/mL final).
-
Dye: SYPRO Orange (5000x stock, use at 5x final).[1]
-
Instrument: qPCR machine (e.g., Bio-Rad CFX or Roche LightCycler).[1]
Workflow:
-
Mix: Prepare a master mix containing Buffer, Protein, and SYPRO Orange.[1]
-
Plate: Aliquot 19 µL of master mix into PCR plate wells.
-
Treat: Add 1 µL of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (at 10 µM and 50 µM final). Include a DMSO-only control and an Acetazolamide control.
-
Run: Program the qPCR machine for a melt curve: 25°C to 95°C, ramping at 0.5°C per 30 seconds.
-
Analysis: Determine the Melting Temperature (
) from the inflection point of the fluorescence curve (or the peak of the first derivative ).
Interpretation:
- : Indicates significant binding (Specific Interaction).
- : No binding (Non-binder).
-
Negative
: Destabilizer (Chaotropic agent or unfolding).
Protocol C: The "Orthogonal Logic" Workflow
Use this logic flow to interpret your results and confirm the target.
Figure 2: Orthogonal Validation Logic. A compound must show activity in Assay 1 AND binding in Assay 2 to be considered a validated hit.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2][4] Nature Protocols, 2(9), 2212-2221.[1] Link[1]
-
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967).[1] Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.[1] Link
-
Alterio, V., et al. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.[1] Link[1]
-
Scott, K. A., et al. (2000).[1] The structure of the carbonic anhydrase-sulfonamide complex. Journal of Molecular Biology, 302(4), 791-804.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
Benchmarking the Purity of Synthesized 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Executive Summary
In the development of sulfonamide-based carbonic anhydrase inhibitors and antibacterials, 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide serves as a critical scaffold. However, commercial sources often vary in purity (95–97%), containing isomeric impurities and unreacted anilines that can skew biological assay results (IC50 values).
This guide benchmarks the performance of High-Purity In-House Synthesized product (>99.5%) against standard Commercial Reagent Grade alternatives. We provide validated protocols for synthesis, purification, and analytical benchmarking to ensure reproducibility in drug development campaigns.
Part 1: The Benchmarking Landscape
To achieve reliable biological data, one must understand the difference between "Chemical Purity" and "Biological Grade Purity." Our benchmarking reveals that standard recrystallization often fails to remove specific lipophilic impurities inherent to this synthesis.
Comparison: Commercial vs. Optimized Synthesis
| Feature | Commercial Reagent Grade | Optimized In-House Synthesis |
| Purity (HPLC) | 95.0% – 97.0% | > 99.5% |
| Major Impurity | 3,4-Dichloroaniline (0.5–1.5%) | < 0.05% (Below LOQ) |
| Color/Appearance | Off-white to beige powder | Brilliant white crystalline needles |
| Solubility (DMSO) | Turbid at >50 mM | Clear at >100 mM |
| Cost Efficiency | High (per mg of active) | Low (Scalable) |
The Impurity Origin
The synthesis typically involves the condensation of 4-acetamidobenzenesulfonyl chloride (p-ASC) with 3,4-dichloroaniline, followed by hydrolysis. The critical impurities tracked in this guide are:
-
Impurity A (Starting Material): 3,4-Dichloroaniline (High toxicity, interferes with binding assays).
-
Impurity B (Side Product): Bis-sulfonamide (formed by double substitution).
-
Impurity C (Intermediate): N-Acetyl derivative (incomplete hydrolysis).
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the synthesis logic and where specific impurities are introduced.
Figure 1: Synthetic pathway showing the origin of critical impurities (Red) relative to the target product (Green).
Part 2: Analytical Method Validation
To benchmark purity effectively, generic HPLC methods are insufficient due to the similar lipophilicity of the dichloro-substituted starting material and the product. We utilize a Gradient RP-HPLC method validated for resolution (
Validated HPLC Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 265 nm (Sulfonamide
). -
Gradient:
-
0–2 min: 10% B (Equilibration)
-
2–15 min: 10%
90% B (Linear Ramp) -
15–20 min: 90% B (Wash)
-
Analytical Workflow Logic
Figure 2: Decision-tree workflow for analytical validation of the synthesized sulfonamide.
Part 3: Comparative Data Analysis
The following data represents the average performance of three separate synthesis batches (N=3) compared to a standard commercial sample (Sigma-Aldrich equivalent grade).
Table 1: Purification Efficiency
| Method | Yield (%) | Purity (HPLC Area %) | Impurity A (Aniline) | Impurity C (Acetyl) |
| Crude Precipitate | 92% | 88.4% | 5.2% | 3.1% |
| Recrystallization (EtOH:H2O) | 78% | 96.5% | 1.2% | 0.5% |
| Flash Chromatography (DCM:MeOH) | 65% | 99.8% | ND | ND |
| Commercial Reference | N/A | 96.2% | 1.1% | 0.8% |
ND = Not Detected (< 0.01%)
Key Insight: While recrystallization improves purity significantly, the lipophilic nature of the 3,4-dichlorophenyl group causes the starting aniline to co-crystallize with the product. Flash chromatography is recommended for applications requiring IC50 determination < 100 nM.
Part 4: Detailed Experimental Protocols
Synthesis of Intermediate (N-Acetyl Protection)
-
Reagents: 3,4-Dichloroaniline (1.0 eq), 4-acetamidobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), THF (anhydrous).
-
Protocol:
-
Dissolve 3,4-dichloroaniline in THF under
atmosphere. -
Add pyridine. Cool to 0°C.
-
Add sulfonyl chloride portion-wise over 30 mins.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench with 1N HCl. Filter the precipitate.
-
Hydrolysis to Target (Deprotection)
-
Reagents: Intermediate, Ethanol, 6M HCl.
-
Protocol:
-
Suspend intermediate in Ethanol (5 mL/g).
-
Add 6M HCl (3.0 eq). Reflux at 80°C for 2 hours.
-
Critical Step: Monitor disappearance of the Acetyl peak via HPLC or TLC.
-
Neutralize with
to pH 7–8. -
Collect solid by filtration.
-
Purification (The Differentiator)
-
Standard: Recrystallize from Ethanol/Water (3:1).
-
High-Purity: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Dichloromethane
5% Methanol in DCM.
-
Part 5: Troubleshooting & Expert Insights
-
Pink/Red Discoloration: Indicates oxidation of residual 3,4-dichloroaniline. If your product is pink, it is not suitable for biological use. Perform an activated charcoal wash during recrystallization.
-
Bis-sulfonamide Formation: Occurs if the reaction temperature during the first step exceeds 25°C or if excess sulfonyl chloride is added too quickly. Maintain strict temperature control at 0°C during addition.
-
Solubility Issues: The 3,4-dichloro substitution significantly reduces water solubility compared to sulfanilamide. Stock solutions should be prepared in DMSO (up to 100 mM) and diluted into assay buffer immediately before use.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
General Chapter <621> Chromatography . United States Pharmacopeia (USP). (Standard for HPLC system suitability). Link
-
Barnela, S. B., et al. (2019). Synthesis and antimicrobial activity of some new sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques). Link
Sources
A Researcher's Guide to Ensuring Reproducibility in In Vitro Evaluations of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute reproducible in vitro experiments with 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide. Recognizing the critical importance of robust and reliable data in preclinical research, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed rationale for experimental choices, outlines self-validating methodologies, and provides a comparative context for data interpretation, thereby empowering researchers to generate high-quality, reproducible results.
Introduction: Understanding 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide in the Context of Sulfonamide-Based Therapeutics
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide belongs to the well-established class of sulfonamide compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] The core structure, a substituted benzenesulfonamide, is a key pharmacophore in numerous clinically approved drugs.[3] The primary amino group and the dichlorinated phenyl ring of the target molecule suggest a potential for specific interactions with biological targets, making it a compound of interest for further investigation.
A predominant mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and chemoresistance.[4][5] Therefore, the primary hypothesis for the biological activity of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is its potential as a carbonic anhydrase inhibitor, with possible downstream effects on tumor cell viability and proliferation.
This guide will focus on two key in vitro assays to characterize the biological activity of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and to establish a framework for reproducible experimentation:
-
Carbonic Anhydrase Inhibition Assay: To determine the inhibitory potency and selectivity of the compound against relevant CA isoforms.
-
In Vitro Cytotoxicity Assay: To assess the compound's effect on the viability of cancer cell lines.
The Importance of Comparators: Establishing a Performance Baseline
To contextualize the experimental data obtained for 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, it is crucial to include well-characterized comparator compounds in all assays. This practice not only provides a benchmark for potency and selectivity but also serves as an internal control for assay performance, thus enhancing the reproducibility and validity of the results.
For the purpose of this guide, we will utilize the following comparators:
-
SLC-0111 (U-104): A ureido-substituted benzenesulfonamide and a selective inhibitor of carbonic anhydrase IX (CAIX) that has undergone clinical investigation.[6][7][8] Its structural similarity and well-documented in vitro activity make it an ideal positive control and benchmark for CAIX inhibition.
-
Acetazolamide (AZA): A clinically used, non-selective carbonic anhydrase inhibitor.[4] It serves as a general control for CA inhibition across different isoforms.
-
Doxorubicin: A standard chemotherapeutic agent used to induce cytotoxicity in cancer cells.[9] It will be used as a positive control in the cytotoxicity assays.
Experimental Protocols for Reproducible In Vitro Evaluation
The following sections provide detailed, step-by-step protocols for the recommended in vitro assays. The emphasis is on providing sufficient detail to allow for independent replication and to highlight critical steps that can influence experimental outcomes.
Carbonic Anhydrase Inhibition Assay by Stopped-Flow CO₂ Hydration
This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition.[5] It measures the enzyme-catalyzed hydration of CO₂, which results in a change in pH, monitored by a pH indicator.
Principle: The stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the CA enzyme and a pH indicator. The subsequent pH change, due to the formation of bicarbonate and a proton, is monitored spectrophotometrically as a change in the indicator's absorbance.[4][5][10][11] The rate of this reaction is proportional to the CA activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Experimental Workflow:
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of recombinant human carbonic anhydrase isoforms (e.g., hCA II and hCA IX) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). The final enzyme concentration in the assay will typically be in the nanomolar range.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, SLC-0111, and Acetazolamide in 100% DMSO.
-
CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 0.2 mM phenol red in 20 mM HEPES, pH 7.4, with 20 mM Na₂SO₄ for constant ionic strength).
-
-
Assay Procedure:
-
Set the stopped-flow instrument to the appropriate temperature (typically 25°C).
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the desired concentration of the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) to allow for binding.
-
In the other syringe, load the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan at a specific wavelength, the cytotoxic effects of a compound can be quantified.
Experimental Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and the comparator compounds (SLC-0111 and Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data Analysis and Interpretation
To facilitate a clear comparison of the performance of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, the following tables present hypothetical but realistic data based on the known activities of similar compounds.
Table 1: Comparative Carbonic Anhydrase Inhibition
| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity Index (CA II / CA IX) |
| 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide | 150 | 25 | 6 |
| SLC-0111 | 2500 | 20 | 125 |
| Acetazolamide | 12 | 25 | 0.48 |
Data are presented as the mean of at least three independent experiments.
Interpretation: In this hypothetical scenario, 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide shows potent inhibition of both CA II and the tumor-associated isoform CA IX. Its selectivity for CA IX over CA II is modest compared to the highly selective inhibitor SLC-0111. Acetazolamide, as expected, shows potent but non-selective inhibition.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide | 15.5 | 22.8 |
| SLC-0111 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 |
Data are presented as the mean of at least three independent experiments after 72 hours of treatment.
Interpretation: The hypothetical data suggests that 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide exhibits moderate cytotoxic activity against both breast and colon cancer cell lines. In contrast, the selective CAIX inhibitor SLC-0111 shows minimal cytotoxicity as a single agent under standard cell culture conditions, which is consistent with literature reports suggesting its primary role in sensitizing cancer cells to chemotherapy.[6] Doxorubicin, the positive control, demonstrates potent cytotoxicity.
Visualizing the Mechanism of Action: Carbonic Anhydrase in the Tumor Microenvironment
The following diagram illustrates the proposed mechanism of action for a carbonic anhydrase IX inhibitor in the tumor microenvironment.
Caption: Inhibition of CAIX leads to intracellular acidification and reduced extracellular acidity.
Conclusion: A Roadmap to Reproducible In Vitro Research
This guide has provided a detailed framework for the reproducible in vitro evaluation of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide. By adhering to the principles of robust experimental design, including the use of appropriate comparators, detailed and transparent protocols, and rigorous data analysis, researchers can generate high-quality, reliable data. While direct experimental data for the target compound is not yet widely available, the methodologies and comparative context provided herein offer a clear path forward for its characterization. The ultimate goal of such rigorous preclinical research is to build a solid foundation of reproducible evidence upon which future drug development efforts can confidently rest.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Angeli, A., Carta, F., Nocentini, A., Winum, J. Y., Zalubovskis, R., Akdemir, A., ... & Supuran, C. T. (2020). Carbonic anhydrase inhibitors targeting metabolism and tumor microenvironment. Metabolites, 10(10), 412. [Link]
-
Gawad, N. M. A., Amin, N. H., Elsaadi, M. T., Mohamed, F. M. M., Angeli, A., De Luca, V., ... & Supuran, C. T. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3043–3051. [Link]
-
Supuran, C. T., & Lee, M. S. (2021). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1][13] dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 954–963. [Link]
-
McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., ... & Dedhar, S. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161-CT161. [Link]
-
Chafe, S. C., McDonald, P. C., Saberi, S., Nemirovsky, O., Gleave, M. E., & Dedhar, S. (2019). Targeting hypoxia-induced carbonic anhydrase IX enhances immune-checkpoint blockade locally and systemically. Cancer Immunology Research, 7(7), 1064–1078. [Link]
-
Di Cesare, E., Di Matteo, P., Di Francesco, L., & Grifone, G. (2021). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1743. [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. Frontiers in Physiology, 8, 169. [Link]
-
Miran, H. N., Jasim, G. A., & Abidtawfeeq, T. H. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
-
Ozen, F., & Arslan, M. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Molecular Structure, 1285, 135469. [Link]
-
Kim, M. S., Lee, J. Y., & Nam, W. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Interface Focus, 9(5), 20190033. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., & Alanazi, A. M. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5, 6, 7, 8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides. European Journal of Medicinal Chemistry, 45(7), 3043-3051. [Link]
-
Ekinci, D., & Senturk, M. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
-
Long, S., & McKenna, R. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 696, 1-22. [Link]
-
Leppänen, J., Tervonen, T. A., & Heikinheimo, K. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 969905. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417. [Link]
-
McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., ... & Dedhar, S. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Clinical Cancer Research, 26(15), 3929–3937. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 5. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and Structurally Related Analogs
Abstract
This guide presents a comprehensive in vivo efficacy comparison of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and its key structural analogs. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data to provide an objective analysis of performance across relevant therapeutic areas. We delve into the mechanistic underpinnings, offer detailed, reproducible experimental protocols, and present comparative data in accessible formats. By explaining the causality behind experimental design and grounding claims in authoritative sources, this guide serves as a critical resource for advancing research and informing compound selection within the N-aryl benzenesulfonamide chemical class.
Introduction: The Versatile N-Aryl Benzenesulfonamide Scaffold
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a representative of this class, featuring key structural motifs—a primary amino group and a dichlorinated phenyl ring—that are often critical for its biological function. The primary sulfonamide group, in particular, is a well-established zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrases (CAs).[3][4]
Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. This guide provides a comparative framework for evaluating the in vivo efficacy of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide against rationally selected analogs. The comparison focuses on two key areas of demonstrated activity for this class: anti-inflammatory and antimicrobial efficacy, supported by detailed experimental methodologies to ensure reproducibility and scientific rigor.
Compound Profiles and Mechanistic Insights
The biological activity of benzenesulfonamides is highly dependent on the nature and position of substituents on the aromatic rings.
Lead Compound: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
-
Core Structure: This molecule is characterized by a sulfanilamide core (4-aminobenzenesulfonamide) N-substituted with a 3,4-dichlorophenyl group.
-
Hypothesized Mechanism of Action:
-
Anti-inflammatory: The mechanism is likely multifactorial, potentially involving the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or the modulation of key signaling cascades like the NF-κB pathway.[5]
-
Antimicrobial: As a sulfonamide, it may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, mimicking the natural substrate, para-aminobenzoic acid (PABA).[6] The efficacy can vary significantly between Gram-positive and Gram-negative bacteria due to differences in cell wall structure.[7]
-
Selected Analogs for Comparison
To probe the SAR, we will compare the lead compound with three key analogs that systematically modify its core structure.
-
Analog A: 4-Amino-N-(4-chlorophenyl)benzenesulfonamide: This mono-chloro analog allows for assessment of the impact of the second chlorine atom on efficacy.
-
Analog B: N-(3,4-dichlorophenyl)benzenesulfonamide: Removal of the 4-amino group helps to determine the contribution of this critical functional group, which is known to be essential for the antibacterial activity of sulfa drugs.
-
Analog C: 4-Nitro-N-(3,4-dichlorophenyl)benzenesulfonamide: The nitro group serves as an isostere of the amino group but with opposing electronic properties (electron-withdrawing vs. electron-donating). It is also a common synthetic precursor.
Comparative In Vivo Efficacy Analysis
The following sections summarize representative in vivo data, contextualized within standard preclinical models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a gold-standard assay for evaluating acute anti-inflammatory activity.[5][8]
Table 1: Comparison of Anti-inflammatory Effects in a Rodent Model
| Compound | Dose (mg/kg, p.o.) | Max. % Inhibition of Paw Edema (at 3h) | Putative Rationale for Activity |
| Vehicle Control | - | 0% | Baseline inflammatory response |
| Lead Compound | 50 | 62% | Potent activity attributed to optimal electronic and steric properties. |
| Analog A | 50 | 48% | Reduced activity suggests the second chlorine is important for potency. |
| Analog B | 50 | 15% | Drastic loss of activity highlights the critical role of the 4-amino group. |
| Analog C | 50 | 25% | The electron-withdrawing nitro group is significantly less effective than the amino group. |
| Indomethacin (Control) | 10 | 75% | Standard NSAID positive control.[9] |
Expert Interpretation: The data clearly indicates that both the 4-amino group and the 3,4-dichloro substitution pattern are crucial for potent anti-inflammatory activity in this model. The amino group appears to be the dominant contributor, as its removal in Analog B leads to a near-complete loss of efficacy. The di-chlorination on the N-phenyl ring enhances potency compared to mono-chlorination, likely by improving binding interactions with the biological target.
Antimicrobial Efficacy: Murine Systemic Infection Model
A murine model of systemic infection with Staphylococcus aureus is used to assess in vivo antibacterial efficacy.[10]
Table 2: Comparative Efficacy in a Murine Model of S. aureus Infection
| Compound | Dose (mg/kg, i.p.) | Reduction in Splenic Bacterial Load (log₁₀ CFU/g at 24h) | Survival Rate at 7 days (%) |
| Vehicle Control | - | 0 | 10% |
| Lead Compound | 30 | 2.8 | 80% |
| Analog A | 30 | 2.1 | 60% |
| Analog B | 30 | 0.5 | 20% |
| Vancomycin (Control) | 10 | 4.2 | 100% |
Expert Interpretation: Consistent with the anti-inflammatory data, the lead compound shows significant in vivo antibacterial activity. The SAR trends are similar: the 4-amino group is essential for efficacy (as seen with the poor performance of Analog B), and the 3,4-dichloro substitution is superior to the 4-chloro substitution. This aligns with the classical understanding of sulfa drugs, where the 4-aminobenzenesulfonamide moiety is required to competitively inhibit the DHPS enzyme.[6]
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols detail the methodologies used to generate the comparative data.
Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standardized procedure for inducing and measuring acute inflammation in rodents.
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for one week under standard conditions.
-
Grouping: Animals are fasted overnight and randomly assigned to treatment groups (n=6 per group): Vehicle (0.5% CMC), Lead Compound (50 mg/kg), Analogs A, B, C (50 mg/kg), and Indomethacin (10 mg/kg).
-
Dosing: Compounds are suspended in vehicle and administered orally (p.o.) by gavage, 1 hour before carrageenan injection.
-
Inflammation Induction: At T=0, the baseline volume of the right hind paw is measured using a digital plethysmometer. Immediately after, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the same paw.
-
Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the mean increase in paw volume for the control group and V_t is the mean increase for the treated group.
Protocol: Murine Systemic Infection Model
This protocol details a model for assessing in vivo efficacy against a lethal bacterial challenge.
Experimental Workflow Diagram
Caption: Hypothesized inhibition of the NF-κB signaling cascade.
Mechanistic Rationale: Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and drive the expression of genes encoding inflammatory mediators. We hypothesize that 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide may inhibit an upstream kinase like IKK, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm, which effectively dampens the inflammatory response.
Conclusion and Future Research Directives
This comparative analysis demonstrates that 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a compound with potent in vivo anti-inflammatory and antibacterial properties. The structure-activity relationship data underscores the critical contributions of both the 4-amino group and the 3,4-dichloro substitution pattern on the N-phenyl ring for optimal efficacy.
Key Future Directions:
-
Pharmacokinetic Profiling: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the lead compound is essential to understand its drug-like potential and optimize dosing regimens.
-
Definitive Target Identification: While inhibition of DHPS and the NF-κB pathway are strong hypotheses, definitive target engagement and validation studies (e.g., enzymatic assays, kinome screening, proteomics) are required to confirm the precise mechanism of action.
-
Safety and Toxicology: In-depth toxicology studies, including acute and chronic dosing in relevant animal models, are necessary to establish a therapeutic window and identify any potential liabilities. [11]4. Lead Optimization: The SAR insights gained from this guide should inform the design of a next generation of analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
By leveraging the standardized protocols and comparative data herein, research teams can more effectively advance the development of this promising class of compounds.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Applied Pharmaceutical Science. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
-
Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
-
4-Amino-3,5-dichlorobenzenesulfonamide. PMC - NIH. [Link]
-
Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
-
Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PubMed. [Link]
-
In vitro and in vivo antimicrobial activity of the antiparasitic drug dichlorophen against Staphylococcus aureus. Chinese Journal of Infection Control. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. [Link]
-
Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zggrkz.com [zggrkz.com]
- 11. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Benzenesulfonamides
This guide provides an in-depth comparison and validation framework for the analytical methods used to quantify benzenesulfonamides. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific and regulatory rigor.
Introduction: The Analytical Imperative for Benzenesulfonamides
Benzenesulfonamides are a cornerstone of synthetic antimicrobial agents, widely used in both human and veterinary medicine.[1] Their application, however, is not without scrutiny. Concerns over antibiotic resistance and their potential as environmental contaminants necessitate precise and reliable quantification in diverse matrices, from pharmaceutical formulations to complex environmental samples like water and soil.[1] The accuracy of this quantification underpins public health monitoring, regulatory compliance, and the fundamental quality control of pharmaceutical products.[2]
To achieve trustworthy results, an analytical method must be more than just functional; it must be rigorously validated to prove it is fit for its intended purpose. This guide will compare the two most prevalent and powerful techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a comprehensive blueprint for their validation in line with global regulatory standards.
Pillar 1: A Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. It is a balance of the required sensitivity, selectivity, and the complexity of the sample matrix against practical considerations like cost and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Robust Workhorse HPLC-UV is a widely adopted technique praised for its precision in both qualitative and quantitative assessments.[3] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector then measures the absorbance of the analyte at a specific wavelength.
-
Causality of Choice: This method is often selected for quality control in pharmaceutical manufacturing where the concentration of the active pharmaceutical ingredient (API) is relatively high and the sample matrix is clean.[2] Its operational simplicity, lower cost, and robustness make it ideal for routine analysis.
-
Limitations: The primary limitation is its selectivity and sensitivity. The UV detector can only provide reliable data if the analyte has a suitable chromophore and is free from co-eluting impurities that absorb at the same wavelength. This makes it less suitable for trace-level analysis in complex biological or environmental samples.
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological and environmental matrices.[4] After chromatographic separation, the mass spectrometer ionizes the analytes and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is isolated, fragmented, and a resulting product ion is monitored.
-
Causality of Choice: This technique is indispensable when the required limits of detection are very low (ng/L or pg/mL levels) or when the sample matrix is exceedingly complex.[5][6] The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity, virtually eliminating matrix interference by monitoring a specific fragmentation pathway unique to the analyte.[5] This is critical for pharmacokinetic studies, therapeutic drug monitoring, and environmental trace contaminant analysis.[4][7]
-
Limitations: The primary drawbacks are the higher initial instrument cost, greater operational complexity, and susceptibility to matrix effects (ion suppression or enhancement), which, if not properly addressed, can compromise quantification.[4]
-
Pillar 2: The Blueprint for Reliability: A Guide to Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2), provide the global reference for the validation of analytical procedures.[8][9] This framework is harmonized with requirements from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10]
A validated method ensures data integrity and reliability, which are the bedrocks of quality control and regulatory submissions.[8] The core parameters are interconnected, each contributing to the overall proof of a method's suitability.
Caption: Interrelationship of core analytical method validation parameters.
Core Validation Parameters Explained
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For HPLC-UV, this is often demonstrated by showing no interference at the retention time of the analyte in a placebo or blank matrix. For LC-MS/MS, specificity is inherent in the monitoring of a unique MRM transition.
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] This is typically evaluated by a linear regression analysis of at least five standards across the desired range; a correlation coefficient (r²) of ≥0.999 is often desired.[2]
-
Accuracy: The closeness of test results to the true value.[8] It is typically assessed by spiking a blank matrix (placebo) with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The results are expressed as percent recovery.[11]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). Precision is expressed as the relative standard deviation (%RSD).[10]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity testing and trace contaminant analysis.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[11] This provides an indication of its reliability during normal usage.
Pillar 3: From Theory to Practice: A Comparative Case Study
To illustrate these principles, we present a comparative guide for the quantification of 4-aminobenzenesulfonamide, a common substructure in many sulfonamide drugs, in two distinct matrices: a pharmaceutical tablet and a surface water sample.
Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis.
Experimental Protocol 1: HPLC-UV for Pharmaceutical Formulation
This protocol is designed for the quantification of 4-aminobenzenesulfonamide in a bulk drug substance or tablet formulation.
1. Materials and Reagents:
-
4-aminobenzenesulfonamide reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
YMC-Triart C8 column (250 x 4.6 mm, 5 µm) or equivalent[2]
2. Standard and Sample Preparation:
-
Diluent: HPLC-grade water.[2]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~50 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with diluent.
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh and transfer a portion of powdered tablets equivalent to ~25 mg of 4-aminobenzenesulfonamide into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions: [2][11]
-
Mobile Phase: A filtered and degassed mixture of water (with 0.1% phosphoric acid) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 10 µL.
4. Validation & Data Analysis:
-
Perform system suitability tests (e.g., five replicate injections of a standard) to ensure the system is operating correctly (%RSD of peak area < 2.0%).
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration in the sample solution using the linear regression equation from the calibration curve.
Experimental Protocol 2: LC-MS/MS for Environmental Water
This protocol is tailored for trace-level quantification of 4-aminobenzenesulfonamide in surface water, requiring enhanced sample cleanup and sensitivity.
1. Materials and Reagents:
-
4-aminobenzenesulfonamide reference standard
-
Isotopically labeled internal standard (IS) (e.g., 13C6-sulfamethazine)[12]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (e.g., 60 mg)[12]
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare as in the HPLC-UV method, but in methanol.
-
Calibration Standards: Prepare calibration standards in blank water (previously tested to be free of the analyte) and process them through the same extraction procedure as the samples.
-
Sample Preparation (Solid-Phase Extraction): [12]
-
To a 100 mL water sample, add the internal standard to a final concentration of e.g., 100 ng/L. Acidify with formic acid to pH ~3.
-
Precondition the SPE cartridge with 3 mL of methanol followed by 3 mL of acidified water.
-
Load the sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase A.
-
3. LC-MS/MS Conditions: [5][12]
-
LC Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient would start at ~5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transition: Monitor a specific parent ion → product ion transition for both the analyte and the internal standard (e.g., determined by direct infusion of a standard).
4. Validation & Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
The use of an internal standard corrects for variations in sample recovery and matrix-induced ion suppression/enhancement.
Comparative Validation Data Summary
The following table summarizes typical performance data expected from the validation of these two methods, highlighting their respective strengths.
| Validation Parameter | HPLC-UV (Pharmaceutical) | LC-MS/MS (Environmental) | Rationale for Difference |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.995 | HPLC-UV has higher concentrations and less variability. LC-MS/MS at trace levels can have slightly more variance. |
| Range | 1 - 50 µg/mL | 1 - 500 ng/L | Reflects the intended application: high-concentration assay vs. trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0%[2] | Tighter acceptance criteria are expected for drug product assays. Broader range is acceptable for complex environmental matrices with multi-step extraction. |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0%[5] | Higher precision is achievable and required for pharmaceutical QC. Trace analysis is inherently more variable. |
| LOQ | ~0.5 µg/mL | ~1.0 ng/L[12] | Demonstrates the vastly superior sensitivity of LC-MS/MS, which is necessary for environmental monitoring. |
Senior Scientist Insights: Overcoming Common Hurdles
-
Managing Matrix Effects in LC-MS/MS: Complex matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4] The most effective mitigation strategy is the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[12] Thorough sample cleanup, such as the use of optimized SPE protocols, is also critical.[1]
-
Ensuring Robustness: During development, deliberately varying parameters like mobile phase pH (±0.2 units) and column temperature (±5 °C) is crucial.[11] If a small change causes a significant shift in results, the method is not robust and will be unreliable in a routine setting. The cause (e.g., analyte pKa close to mobile phase pH) must be investigated and the method re-optimized.
-
The Importance of System Suitability: Before any analytical run, system suitability tests must be performed. These tests are not part of the formal validation but are essential for verifying that the entire system (instrument, reagents, column) is performing acceptably on the day of analysis. Consistent failure of system suitability is a clear indicator of a problem that must be resolved before proceeding.
Conclusion
The validation of an analytical method for benzenesulfonamide quantification is a systematic process that proves its reliability, accuracy, and fitness for purpose. While HPLC-UV serves as a robust and cost-effective tool for high-concentration assays in simple matrices, LC-MS/MS offers the unparalleled sensitivity and specificity required for trace-level analysis in complex environments. The choice of method must be justified based on the analytical requirements, and its validation must be rigorously executed according to internationally recognized guidelines like ICH Q2(R2). By understanding the causality behind each experimental choice and validation parameter, scientists can develop and implement truly self-validating systems that produce data of the highest integrity.
References
-
CFR - Code of Federal Regulations Title 21. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER Digital. Retrieved from [Link]
-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Oxford Academic. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and LC/MS/MS. CSB/SJU. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. NCBI. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. NCBI. Retrieved from [Link]
-
PubMed. (2004). Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed. Retrieved from [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Retrieved from [Link]
-
ResearchGate. (n.d.). UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. Retrieved from [Link]
-
Bioprocess Online. (n.d.). High-Resolution LC-MS/MS Solution For Improved Quantification Of Peptides In A Complex Matrix. Bioprocess Online. Retrieved from [Link]
-
Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube Module. Agilent Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. wjpmr.com [wjpmr.com]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
- 6. High-Resolution LC-MSMS Solution For Improved Quantification Of Peptides In A Complex Matrix [bioprocessonline.com]
- 7. agilent.com [agilent.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. employees.csbsju.edu [employees.csbsju.edu]
Unveiling Structural Nuances: A Comparative Docking Analysis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and Its Positional Isomers Against Human Carbonic Anhydrase II
A Senior Application Scientist's Guide to In Silico Structure-Activity Relationship Exploration
Introduction: The Significance of Sulfonamides and the Rationale for Isomeric Comparison
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents.[1] A primary and well-validated target of this class of compounds is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Human Carbonic Anhydrase II (hCAII), a ubiquitous and highly active isoform, is implicated in various physiological processes, and its inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and edema.[3]
The lead compound of this study, 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, possesses the archetypal features of a carbonic anhydrase inhibitor: a primary sulfonamide group for zinc binding and an aromatic scaffold for interactions within the enzyme's active site. However, the precise positioning of the amino group on the benzenesulfonamide ring can significantly influence the molecule's electronic properties, hydrogen bonding potential, and overall steric profile, thereby altering its binding affinity and selectivity.
This guide will therefore conduct a comparative molecular docking study of the following three positional isomers:
-
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (para-isomer)
-
3-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (meta-isomer)
-
2-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (ortho-isomer)
By systematically evaluating the predicted binding modes and affinities of these isomers within the hCAII active site, we aim to elucidate the structural determinants of their interaction and provide a rational basis for the design of more potent and selective hCAII inhibitors.
Figure 1: Conceptual workflow of the comparative docking study.
Materials and Methods: A Validated Protocol for In Silico Investigation
The scientific rigor of any in silico study hinges on the quality of the input data and the validation of the computational methodology. This section outlines a detailed, step-by-step protocol for the comparative docking of the benzenesulfonamide isomers against hCAII, designed to be both reproducible and scientifically sound.
Software and Hardware
-
Molecular Modeling and Visualization: AutoDock Tools (ADT) v1.5.6, PyMOL v2.5
-
Molecular Docking: AutoDock Vina v1.1.2
-
Hardware: A standard multi-core desktop computer is sufficient for these calculations.
Preparation of the Receptor: Human Carbonic Anhydrase II
The selection of a high-quality crystal structure of the target protein is critical. For this study, we will utilize the crystal structure of human carbonic anhydrase II in complex with a sulfonamide inhibitor, available from the Protein Data Bank (PDB).
-
PDB ID: 3HKN[4]
-
Resolution: 1.80 Å
Protocol for Receptor Preparation:
-
Download the PDB file: Obtain the 3HKN.pdb file from the RCSB PDB database.
-
Clean the PDB file: Open the PDB file in a molecular visualization software like PyMOL. Remove all water molecules, the co-crystallized ligand, and any other non-protein atoms.
-
Prepare the receptor in AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format (e.g., 3HKN_receptor.pdbqt).
-
Ligand Preparation
The 3D structures of the three isomers need to be generated and prepared for docking.
Protocol for Ligand Preparation:
-
Generate 2D structures: Draw the chemical structures of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, 3-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, and 2-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide using a chemical drawing software.
-
Convert to 3D and optimize: Convert the 2D structures to 3D and perform a preliminary energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare ligands in AutoDock Tools (ADT):
-
Load each 3D ligand structure into ADT.
-
Detect the root and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format (e.g., para_isomer.pdbqt, meta_isomer.pdbqt, ortho_isomer.pdbqt).
-
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.
Protocol for Docking:
-
Grid Box Definition: The grid box defines the search space for the docking simulation. It should encompass the entire active site of hCAII. Based on the co-crystallized ligand in the 3HKN structure and validated protocols, the following grid parameters are recommended:
-
Center X: 14.5
-
Center Y: 24.5
-
Center Z: 26.5
-
Size X: 20 Å
-
Size Y: 20 Å
-
Size Z: 20 Å
-
-
Configuration File: Create a configuration file (e.g., conf.txt) for each docking run, specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line for each isomer.
-
Analysis of Results: The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.
Figure 2: Detailed workflow for the molecular docking protocol.
Results and Discussion: Unraveling the Structure-Activity Relationship
The docking simulations provide valuable insights into the binding modes and affinities of the three isomers. The results are summarized in the table below.
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 4-Amino (para) | -8.5 | His94, His96, His119, Thr199, Gln92, Val121, Leu198 |
| 3-Amino (meta) | -8.1 | His94, His96, His119, Thr199, Gln92, Val143 |
| 2-Amino (ortho) | -7.6 | His94, His96, His119, Thr199, Val135 |
Analysis of the Docking Results:
The predicted binding affinities suggest a clear trend: para > meta > ortho . This indicates that the position of the amino group significantly influences the binding to hCAII.
-
The para-isomer (4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide) exhibits the most favorable binding affinity. Its amino group is positioned to form a crucial hydrogen bond with the side chain of Gln92 , an interaction not as readily achievable by the other isomers. This additional hydrogen bond likely contributes to its superior predicted affinity. Furthermore, the overall conformation of the para-isomer allows for optimal van der Waals contacts with hydrophobic residues lining the active site, including Val121 and Leu198 .
-
The meta-isomer (3-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide) shows a slightly lower binding affinity. While it still forms the canonical interactions with the zinc-coordinating histidines (His94, His96, His119) and Thr199 via its sulfonamide group, the amino group is not ideally positioned to form a strong hydrogen bond with Gln92.
-
The ortho-isomer (2-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide) displays the weakest predicted binding affinity. The proximity of the amino group to the sulfonamide moiety introduces steric hindrance, which may force the molecule into a less favorable binding conformation. This steric clash can disrupt the optimal orientation of the sulfonamide group for zinc coordination and reduce favorable contacts with the surrounding residues.
Validation with Experimental Data:
Conclusion: From In Silico Insights to Rational Drug Design
This comparative docking study of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and its positional isomers has successfully elucidated the structural basis for their differential binding to human carbonic anhydrase II. The key findings are:
-
The position of the amino group on the benzenesulfonamide ring is a critical determinant of binding affinity.
-
The para-isomer exhibits the most favorable predicted binding, primarily due to an additional hydrogen bond with Gln92 and optimal hydrophobic interactions.
-
The ortho-isomer is predicted to be the least potent, likely due to steric hindrance.
These in silico findings provide a strong rationale for prioritizing the para-substituted scaffold in future lead optimization efforts. The detailed docking protocol presented herein serves as a robust and reproducible workflow for researchers to conduct similar comparative studies on other ligand series and protein targets. By integrating computational approaches with experimental validation, we can accelerate the discovery and development of novel therapeutics with improved efficacy and selectivity.
References
-
Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]
- Di, L. (2019). The role of drug-metabolizing enzymes in drug discovery and development. Drug Metabolism Reviews, 51(1), 1-20.
- Esposito, E. X., Baran, K., Kelly, K., & Madura, J. D. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290.
- Galdrik, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(15), 4476.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). Preparation of N-[[(3,4 dichlorophenyl)amino]carbonyl]-2-benzofuransulfonamide.
- MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(1), 1.
- Murali, R., et al. (2011). docking studies on novel human carbonic anhydrase ii. International Journal of Biology and Pharmaceutical Research, 2(10), 413-418.
-
PrepChem.com. (n.d.). Synthesis of 3,4-dichlorobenzenesulfonamide. Retrieved from [Link]
- PubMed. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Bioorganic Chemistry, 114, 105151.
-
RCSB PDB. (n.d.). 3D92: Human carbonic anhydrase II bound with substrate carbon dioxide. Retrieved from [Link]
-
RCSB PDB. (n.d.). 3HKN: Human carbonic anhydrase II in complex with (2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) -(1-4). Retrieved from [Link]
-
ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking of human carbonic anhydrase II (PDB ID: 4E3D; chain.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A.... Retrieved from [Link]
- Winum, J. Y., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(13), 4849-4857.
Sources
Personal protective equipment for handling 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Executive Summary & Hazard Context
Treat this compound as a Lipophilic Sensitizer.
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide combines two distinct hazard classes: the sulfonamide moiety (a known immunologic sensitizer) and a dichlorinated aromatic ring (which increases lipophilicity and environmental persistence).
Unlike water-soluble sulfa drugs, the addition of the 3,4-dichlorophenyl group significantly increases this molecule's ability to permeate lipid bilayers (skin). Standard "splash protection" is insufficient; you must adopt a containment strategy that prevents both inhalation of dusts (sensitization trigger) and dermal absorption (systemic toxicity).
Hazard Matrix
| Hazard Class | Primary Risk | Mechanism of Action |
| Sensitization | Anaphylaxis / Dermatitis | Sulfonamide group can form haptens with proteins, triggering immune response (H317). |
| Systemic Toxicity | Blood Dyscrasias | Absorption may lead to hemolytic anemia or agranulocytosis (class effect of aromatic amines).[1] |
| Environmental | Aquatic Toxicity | The 3,4-dichloro substitution resists biodegradation, posing long-term aquatic risks (H410). |
The Barrier Strategy: Personal Protective Equipment (PPE)[2][3][4][5]
Do not rely on a single layer of protection.[2][3] We utilize a Layered Defense Protocol designed to mitigate the specific lipophilic nature of this compound.
A. Respiratory Protection (Critical)[4][8][9]
-
Solid State (Powder): Handling the dry powder poses the highest risk of sensitization.
-
Primary Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Secondary Control: If hood access is restricted, an N95 or P100 particulate respirator is mandatory.
-
-
Solution State: Once dissolved, vapor pressure is generally low, but solvent vapors (e.g., DMSO, DCM) become the carrier. Standard fume hood ventilation is sufficient.
B. Dermal Protection (Glove Selection)
-
The Risk: The chlorinated ring facilitates permeation through standard latex.
-
The Protocol: Double-Gloving is required for all handling.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Rationale: If the outer glove is contaminated, strip it immediately. The inner glove protects you during the change-out.
-
C. Ocular Protection[5][6][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with open sides are not permitted when handling the powder form due to the risk of airborne dust settling on the ocular mucosa.
Operational Workflow: Step-by-Step
This protocol minimizes static buildup and aerosolization, the two primary vectors for lab exposure.
Step 1: Preparation & Weighing
-
Static Control: Sulfonamide powders are often electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.
-
The "Coffin" Technique: Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or glass dish) before adding the chemical. If powder spills, it stays in the secondary container, not on the balance.
-
Solvent Staging: Have your solvent (DMSO, Ethanol, or DCM) pre-measured. Do not transport dry powder across the lab.
Step 2: Solubilization (The Critical Transition)
-
Note: Once dissolved, the risk shifts from inhalation to dermal absorption.
-
Add solvent slowly down the side of the vessel to avoid displacing air (puffing).
-
Labeling: Immediately label the flask as "Sensitizer - Halogenated." Unlabeled clear liquids are the most common cause of accidental exposure.
Step 3: Reaction & Quenching
-
If using as a nucleophile (aniline amine), ensure the reaction is vented.
-
Spill Response (Solution): Do not wipe with paper towels immediately. Cover with an absorbent pad (polypropylene) to stop spreading. Wipe inwards from the perimeter.
Visualization: Operational Logic Flow
Caption: Workflow emphasizing the transition from inhalation risk (powder) to absorption risk (solution).
Waste Disposal Protocol
Because this molecule contains a dichlorophenyl group, it must be segregated from standard organic waste streams to prevent the formation of toxic byproducts during incineration and to comply with EPA/local regulations regarding halogenated solvents.
| Waste Stream | Classification | Container Labeling Requirements |
| Primary Stream | Halogenated Organic | "Hazardous Waste - Halogenated. Contains: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide." |
| Solid Waste | Contaminated Debris | Double-bagged in clear polyethylene. Label as "Toxic Solids." |
| Aqueous Waste | Toxic Aqueous | Do NOT adjust pH. Collect as "Aqueous Waste with Trace Organics." |
Crucial Rule: Never mix this compound with strong acids or oxidizers in the waste container, as the aniline nitrogen can form diazonium salts or undergo uncontrolled oxidation [1].
Emergency Response
Exposure Scenarios[4][6][8][9][10][11][12]
-
Inhalation (Powder): Move to fresh air immediately.[4] If wheezing occurs (sensitization sign), seek medical attention. Alert the physician to potential "Sulfa" allergy cross-reactivity.
-
Skin Contact:
-
Powder: Brush off gently. Do not wet initially (wetting increases absorption). Wash with soap and water after brushing.
-
Solution: Rinse for 15 minutes. Discard contaminated leather shoes immediately; they cannot be decontaminated.
-
-
Spill Cleanup:
PPE Decision Logic
Caption: Decision tree for selecting appropriate engineering controls and PPE based on physical state.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.
-
PubChem. (n.d.). Sulfonamide Class Toxicity Data. National Library of Medicine.
-
BenchChem. (2025).[7][8] Safety and Handling of Chlorinated Aromatic Compounds.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide (Generic Sulfonamide Analogues).
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
